2-Bromo-6-iodo-3-methoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNVVCKJSWJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455194 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321535-37-9 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-iodo-3-methoxypyridine: Structure, Properties, and Synthetic Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-iodo-3-methoxypyridine, a halogenated pyridine derivative with potential applications as a key building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and provides expert analysis based on structurally related compounds to offer a valuable resource for researchers.
Molecular Structure and Identification
This compound is a disubstituted pyridine ring containing a bromine atom at the 2-position, an iodine atom at the 6-position, and a methoxy group at the 3-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 321535-37-9[1] |
| Molecular Formula | C₆H₅BrINO[1] |
| Molecular Weight | 313.93 g/mol [1] |
| Canonical SMILES | COC1=C(C=C(N=C1)I)Br |
| InChI Key | LHDNVVCKJSWJKM-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Properties
Quantitative experimental data for this compound is not widely published. The following table summarizes available data from commercial suppliers and includes predicted values and data from the closely related precursor, 2-Bromo-3-methoxypyridine, for comparative purposes.
| Property | This compound | 2-Bromo-3-methoxypyridine (for comparison) |
| Appearance | Solid | Off-white to yellow fused solid or crystalline powder |
| Boiling Point | 315.7°C at 760 mmHg (Predicted)[1] | - |
| Density | 2.166 g/cm³ (Predicted)[1] | - |
| Flash Point | 144.7°C (Predicted)[1] | - |
| pKa | (Not available) | (Not available) |
| LogP | 2.5 (Predicted)[1] | - |
Spectroscopic Data of 2-Bromo-3-methoxypyridine (Precursor)
The following data for 2-Bromo-3-methoxypyridine provides a reference for the expected spectral characteristics of this compound. The introduction of an iodine atom at the 6-position will influence the chemical shifts and coupling constants in the NMR spectra and may introduce new vibrational modes in the IR spectrum.
¹H NMR (400 MHz, CDCl₃) of 2-Bromo-3-methoxypyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.97 | dd | J = 4.8, 1.6 | H-6 |
| 7.21 | dd | J = 8.0, 4.8 | H-5 |
| 7.12 | dd | J = 8.0, 1.6 | H-4 |
| 3.90 | s | - | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃) of 2-Bromo-3-methoxypyridine
| Chemical Shift (δ) ppm | Assignment |
| 155.1 | C-3 |
| 150.3 | C-6 |
| 142.4 | C-2 |
| 128.4 | C-5 |
| 122.8 | C-4 |
| 56.5 | -OCH₃ |
Mass Spectrometry (EI) of 2-Bromo-3-methoxypyridine
| m/z | Interpretation |
| 187/189 | [M]⁺ |
| 158/160 | [M-CHO]⁺ |
| 108 | [M-Br]⁺ |
FT-IR Spectroscopy of 2-Bromo-3-methoxypyridine
| Wavenumber (cm⁻¹) | Interpretation |
| ~3000-2800 | C-H stretching (aromatic and aliphatic) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1250-1000 | C-O stretching (methoxy group) |
| Below 800 | C-Br stretching |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from commercially available 3-hydroxypyridine. The first step is the synthesis of the key intermediate, 2-Bromo-3-methoxypyridine, followed by iodination at the 6-position.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Synthesis of 2-Bromo-3-methoxypyridine from 2-Bromo-3-pyridinol[2]
This protocol details the methylation of 2-bromo-3-pyridinol, a common method to produce the key intermediate.
Materials:
-
2-Bromo-3-pyridinol
-
Potassium hydroxide (KOH), pulverized
-
Methyl iodide (CH₃I)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
1 N Sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 2-bromo-3-pyridinol (1.0 eq) and pulverized potassium hydroxide (1.1 eq) in dimethyl sulfoxide.
-
Heat the stirred mixture to 55-60 °C.
-
Slowly add a solution of methyl iodide (1.0 eq) in DMSO dropwise to the reaction mixture.
-
Maintain the reaction temperature at 55-60 °C for 30 minutes after the addition is complete.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Dissolve the crude product in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 N NaOH, water, 1 N HCl, and saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.
-
The product can be further purified by column chromatography on silica gel if necessary.
Proposed Experimental Protocol: Iodination of 2-Bromo-3-methoxypyridine
This proposed protocol is based on general methods for the iodination of electron-rich pyridine rings.
Materials:
-
2-Bromo-3-methoxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-3-methoxypyridine (1.0 eq) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Applications in Drug Discovery and Development
This compound is classified as a bulk drug intermediate, indicating its potential use in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of two different halogen atoms at ortho- and para-positions to the nitrogen atom, along with the methoxy group, provides a versatile scaffold for medicinal chemists. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, allowing for the introduction of diverse substituents.
The pyridine moiety is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The differential reactivity of the C-Br and C-I bonds allows for sequential and site-selective modifications, making this compound a valuable building block for the synthesis of complex kinase inhibitors and other targeted therapies.
Caption: Drug discovery workflow utilizing this compound.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary.
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.
Conclusion
This compound is a promising, albeit under-documented, building block for synthetic and medicinal chemistry. Its polysubstituted and differentially halogenated pyridine core offers significant opportunities for the creation of diverse molecular libraries for drug discovery, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of its properties and a practical basis for its synthesis and application, encouraging further investigation into the potential of this versatile intermediate.
References
Navigating the Regioselective Landscape of 2-Bromo-6-iodo-3-methoxypyridine: A Technical Guide to C-I vs. C-Br Bond Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2-Bromo-6-iodo-3-methoxypyridine. This versatile building block offers two distinct reactive sites for sequential functionalization, a characteristic of significant interest in medicinal chemistry and materials science. By leveraging the inherent reactivity differences, chemists can achieve high regioselectivity in a variety of transformations, including metal-catalyzed cross-coupling reactions and metallation-substitution sequences. This document outlines the principles governing this selectivity, provides detailed experimental protocols for key reactions, presents quantitative data in structured tables, and visualizes reaction pathways and workflows to facilitate a comprehensive understanding of this molecule's synthetic utility.
Introduction: The Principle of Differential Halogen Reactivity
In dihalogenated aromatic and heteroaromatic compounds, the selective functionalization of one halogen over another is a powerful strategy for the construction of complex molecular architectures. The reactivity of carbon-halogen bonds in many common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is inversely proportional to the bond dissociation energy. The general trend for reactivity is C-I > C-Br > C-Cl.[1]
For this compound, the C-I bond at the 6-position is weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the C-Br bond at the 2-position. This intrinsic difference allows for selective reactions at the C-I bond under milder conditions, leaving the C-Br bond intact for subsequent, often more forcing, reaction conditions. This guide will explore the practical applications of this principle in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as in metal-halogen exchange processes.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The predictable reactivity of the C-I bond over the C-Br bond in this compound allows for a modular approach to the synthesis of highly substituted pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of this compound, selective coupling at the C-6 iodo position is readily achievable. Studies have shown that this substrate can yield mono-arylated derivatives and, under different conditions, teraryls through selective Suzuki reactions.[2][3]
Data Presentation: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Position of Reaction | Reference |
| Arylboronic Acid | PdCl₂(PPh₃)₂ | KHCO₃ | DMF/H₂O | 110 | - | Mono-arylated & Teraryl products | C-6 (Iodo) | [4] |
| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95* | C-6 (Iodo) | Analogous to[1] |
*Yields are estimated based on typical conditions for similar iodopyridine substrates.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-6 Position (Representative)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
Data Presentation: Sonogashira Coupling (Analogous System)
| Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Position of Reaction | Reference |
| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | >90 | C-I | [5] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 80 | 12 | 85 | C-I | [5] |
| Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Piperidine / DMF | 60 | 6 | ~85-95 | C-I | [5] |
Experimental Protocol: Selective Sonogashira Coupling at the C-6 Position (Representative)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).
-
Reagent Addition: Add anhydrous, degassed DMF and an amine base (e.g., triethylamine, 3.0 equiv). Stir for 10 minutes.
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) followed by this compound (1.0 equiv).
-
Reaction: Stir the reaction mixture at 60 °C and monitor progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with aqueous ammonium chloride and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to other palladium-catalyzed couplings, the C-I bond is significantly more reactive, allowing for selective amination at the C-6 position.[6]
Data Presentation: Buchwald-Hartwig Amination (Analogous System)
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Position of Reaction | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 95 | C-I | [6] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | 88 | C-I | [6] |
| n-Butylamine | Pd G3 XPhos | LHMDS | THF | 80 | 6 | 92 | C-I | [6] |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-6 Position (Representative)
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a vial.
-
Inert Atmosphere: Seal the vial, remove from the glovebox.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for the required time, monitoring by LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is another powerful tool for the functionalization of aryl halides. The selectivity of this reaction is often kinetically controlled, with the more acidic proton or more labile halogen dictating the site of metallation. For dihalo-pyridines, iodine is typically more reactive towards exchange than bromine.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound has been shown to proceed selectively at the C-I bond. This allows for the generation of a nucleophilic pyridyl species that can react with various electrophiles.
Data Presentation: Grignard Reaction
| Grignard Reagent | Electrophile | Solvent | Temp. (°C) | Time (h) | Outcome | Reference |
| i-PrMgCl | N-methoxy-N-methylacetamide | THF | 0 to 20 | 3 | Selective reaction at C-6 (Iodo) | [7] |
Experimental Protocol: Selective Grignard Formation and Reaction at the C-6 Position
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous THF cooled to 0 °C, add isopropylmagnesium chloride (1.5 equiv) dropwise.
-
Reaction: Stir the mixture, allowing it to warm to room temperature over 2 hours.
-
Electrophilic Quench: Cool the resulting Grignard reagent back to 0 °C and add the electrophile (e.g., N-methoxy-N-methylacetamide, 1.1 equiv). Stir for an additional 1-3 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
General Experimental Workflow
The successful execution of the reactions described above relies on a consistent and careful experimental workflow, particularly the maintenance of an inert atmosphere to protect the often air-sensitive catalysts and reagents.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
The differential reactivity of the C-I and C-Br bonds in this compound provides a robust and predictable platform for the synthesis of complex, polysubstituted pyridines. The C-I bond at the 6-position is consistently more reactive under a variety of conditions, including palladium-catalyzed cross-coupling and metal-halogen exchange. This allows for selective functionalization at this site, while preserving the C-Br bond at the 2-position for subsequent transformations. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile building block in their synthetic endeavors. By carefully selecting the reaction type and conditions, chemists can navigate the regioselective landscape of this molecule to achieve their desired synthetic targets with precision and efficiency.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. WO2010054279A1 - Compounds for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Researcher Profiles - Hisamoto Hideaki [kyoiku-kenkyudb.omu.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromo-6-iodo-3-methoxypyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 2-bromo-6-iodo-3-methoxypyridine is a highly versatile and strategically important building block in modern medicinal chemistry. Its unique substitution pattern, featuring two different halogen atoms with distinct reactivities on a methoxypyridine core, allows for sequential and regioselective functionalization. This enables the efficient construction of complex, 2,6-disubstituted 3-methoxypyridine scaffolds, which are prevalent in a variety of pharmacologically active compounds, particularly in the realm of kinase inhibitors for oncology.
Core Principle: Regioselective Cross-Coupling
The synthetic utility of this compound hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond.[1] This reactivity difference (C-I > C-Br > C-Cl) allows for selective functionalization at the 6-position (iodo) under milder reaction conditions, while leaving the 2-position (bromo) intact for subsequent transformations.[1][2]
This sequential functionalization strategy is a powerful tool for building molecular complexity and generating libraries of analogs for structure-activity relationship (SAR) studies.
Applications in the Synthesis of Kinase Inhibitors
The 2,6-disubstituted 3-methoxypyridine motif is a key pharmacophore in a number of potent kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
One notable example is the development of inhibitors for Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway that regulates cell growth, proliferation, and survival. The potent PI3K/mTOR inhibitor GSK2126458 (Omipalisib) features a disubstituted pyridine core, highlighting the importance of this scaffold in the design of novel cancer therapeutics.[3] While the initial synthesis of GSK2126458 started from a quinoline derivative, the 2,6-disubstituted pyridine core is a common feature in many kinase inhibitors, and this compound represents an ideal starting material for the synthesis of novel analogs.[3][4]
Key Synthetic Transformations
The selective functionalization of this compound is typically achieved through a series of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] In the context of this compound, a selective Suzuki-Miyaura coupling can be performed at the 6-position by carefully controlling the reaction conditions.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling (General)
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[5] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[5] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[5] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[5] |
Note: This data is for 2-bromopyridine derivatives and serves as a starting point for optimization with this compound.
Caption: General experimental workflow for a regioselective Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted heterocycles. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively at the 6-position of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is crucial for introducing amine functionalities, which are common in bioactive molecules. After the initial functionalization at the 6-position, the remaining bromine at the 2-position can undergo a Buchwald-Hartwig amination to introduce a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination (General)
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Bromo-6-aryl-3-methoxypyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry, oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the 2-bromo-6-aryl-3-methoxypyridine and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Good to Excellent |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | Good to Excellent |
| [Pd(cinnamyl)Cl]₂ | cataCXium A | K₃PO₄ | t-BuOH | 100 | Good to Excellent |
Note: This data is generalized for aryl bromides and serves as a starting point for optimization.
Signaling Pathways and Biological Activity
The 2,6-disubstituted 3-methoxypyridine scaffold is a versatile platform for targeting various protein kinases involved in cancer cell signaling.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2,6-disubstituted 3-methoxypyridine derivatives.
Derivatives of 2,6-disubstituted pyridines have shown potent inhibitory activity against a range of kinases, including:
-
PI3K/mTOR: As exemplified by GSK2126458, these compounds can dually inhibit PI3K and mTOR, leading to the suppression of tumor growth.[3][6]
-
Casein Kinase 2 (CK2): Novel 2,6-disubstituted pyrazine derivatives, structurally related to the pyridine scaffold, have been identified as potent and selective CK2 inhibitors.[7]
-
PIM Kinases: Some 2,6-disubstituted pyrazine derivatives have also shown unexpected potent activity against PIM kinases.[8]
The biological activity of these compounds is highly dependent on the nature of the substituents at the 2- and 6-positions of the pyridine ring. The ability to readily diversify these positions using this compound as a starting material is therefore of significant value in the drug discovery process.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its differential halogen reactivity enables the strategic and regioselective synthesis of 2,6-disubstituted 3-methoxypyridine derivatives. This scaffold is a key component of numerous kinase inhibitors with potential applications in oncology and other therapeutic areas. The ability to perform sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provides a robust platform for the generation of novel, biologically active compounds. This technical guide provides a foundation for researchers to leverage the full potential of this valuable synthetic intermediate in their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 2-Bromo-6-iodo-3-methoxypyridine as a Premier Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and functional materials. 2-Bromo-6-iodo-3-methoxypyridine has emerged as a highly versatile and valuable building block, offering chemists a powerful tool for the construction of complex molecular architectures. Its unique arrangement of two distinct halogen atoms on an electronically modified pyridine ring allows for programmed, regioselective cross-coupling reactions, making it an ideal starting material for the synthesis of diverse and highly substituted pyridine derivatives.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 321535-37-9 |
| Molecular Formula | C₆H₅BrINO |
| Molecular Weight | 313.92 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
The Principle of Regioselective Cross-Coupling
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity difference (I > Br) is the cornerstone of its application, enabling selective functionalization at the 6-position (iodo) while leaving the 2-position (bromo) intact for subsequent transformations. This allows for a stepwise and controlled introduction of different substituents onto the pyridine core.
Caption: Logical workflow for the regioselective functionalization of this compound.
Key Synthetic Applications: Cross-Coupling Reactions
This compound is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern drug discovery and development for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling of this compound with a boronic acid or ester will selectively occur at the 6-position.
Generic Experimental Protocol for Regioselective Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-6-aryl-3-methoxypyridine.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Representative Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines:
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 16 | 80-92 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 10 | 88-96 |
Note: These are representative conditions for bromopyridines and may require optimization for the specific substrate.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an organohalide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important precursors to a wide range of heterocyclic compounds and functional materials. Again, the reaction will proceed selectively at the C-6 iodo-substituted position.
Generic Experimental Protocol for Regioselective Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-6-alkynyl-3-methoxypyridine.
Caption: A simplified representation of the Sonogashira coupling catalytic cycle.
Representative Reaction Conditions for Sonogashira Coupling of Bromopyridines:
| Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 25-40 | 4-12 | 85-95 |
| Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH (2.5) | DMF | 50 | 6-18 | 82-93 |
| Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine (2) | Dioxane | 60 | 8-24 | 80-90 |
Note: These are representative conditions for bromopyridines and may require optimization for the specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in a vast number of biologically active compounds. This reaction allows for the selective introduction of a primary or secondary amine at the 6-position of the this compound scaffold.[1]
Generic Experimental Protocol for Regioselective Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried, resealable Schlenk tube, add this compound (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.0 eq.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 eq.).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at a temperature between 80-110 °C. Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-6-amino-3-methoxypyridine.
Caption: Key mechanistic steps in the Buchwald-Hartwig amination.
Representative Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines:
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 80-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18-30 | 75-90 |
| RuPhos Pd G3 (2) | - | LHMDS (1.4) | THF | 80 | 10-20 | 82-96 |
Note: These are representative conditions for bromopyridines and may require optimization for the specific substrate.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its differential halogen reactivity allows for predictable and regioselective functionalization through a variety of high-impact cross-coupling reactions. This enables the efficient and controlled synthesis of complex, highly substituted pyridine derivatives, making it an invaluable tool for researchers and professionals in the fields of drug discovery and materials science. The experimental protocols and representative conditions provided herein serve as a comprehensive guide for the effective utilization of this important synthetic intermediate.
References
An In-Depth Technical Guide to the Synthetic Routes for 2-Bromo-6-iodo-3-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-bromo-6-iodo-3-methoxypyridine and its derivatives. This halogenated pyridine is a valuable building block in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of complex molecular architectures. This document outlines the primary synthetic pathways, presents detailed experimental protocols for key reactions, and includes quantitative data to facilitate the selection of the most suitable route for specific research and development needs.
Overview of Synthetic Strategies
The synthesis of this compound derivatives typically commences with a more readily available substituted pyridine, followed by sequential halogenation and functional group manipulation. The primary approaches include:
-
Synthesis of the Key Intermediate: 2-Bromo-3-methoxypyridine: The initial focus is often on the preparation of 2-bromo-3-methoxypyridine, a crucial precursor for subsequent iodination. Several methods exist for its synthesis, starting from materials such as 3-hydroxypyridine or 2-bromo-3-pyridinol.
-
Directed Ortho-Metalation and Iodination: This powerful technique allows for the regioselective introduction of an iodine atom at the 6-position of the 2-bromo-3-methoxypyridine ring. This method relies on the use of a strong base to deprotonate the C-6 position, which is directed by the methoxy group, followed by quenching with an iodine source.
Synthesis of the Precursor: 2-Bromo-3-methoxypyridine
The efficient synthesis of the 2-bromo-3-methoxypyridine intermediate is a critical first step. Below are comparative data and detailed protocols for common methods.
Quantitative Data Summary for 2-Bromo-3-methoxypyridine Synthesis
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Methylation of 2-Bromo-3-pyridinol | 2-Bromo-3-pyridinol | CH₃I, KOH | 0.5 - 3 hours | 25 - 60 | 56 - 75 | >97 |
| Bromination of 2-Nitro-3-methoxypyridine | 2-Nitro-3-methoxypyridine | HBr, Organic Acid | 5 - 6 hours | 120 - 130 | up to 91.0 | 99.4 |
| Two-Step from 3-Hydroxypyridine | 3-Hydroxypyridine | 1. Br₂, NaOH2. Na, CH₃OH, CH₃I | Step 1: 2.5-3hStep 2: Overnight | Step 1: 10-15Step 2: Reflux/RT | 53 - 56 (Overall) | - |
Experimental Protocols for 2-Bromo-3-methoxypyridine Synthesis
Protocol 1: Methylation of 2-Bromo-3-pyridinol (High Yield) [1]
-
Materials: 2-bromo-3-pyridinol (71.0 g), pulverized potassium hydroxide (77.8 g), dimethyl sulfoxide (DMSO, 600 mL), methyl iodide (72.4 g), diethyl ether, 1 N NaOH, 1 N HCl, saturated NaCl solution, anhydrous MgSO₄.
-
Procedure:
-
To a stirred mixture of 2-bromo-3-pyridinol and pulverized KOH in 500 mL of DMSO, maintain the temperature at 55-60 °C under a nitrogen atmosphere.
-
Add a solution of methyl iodide in 100 mL of DMSO dropwise to the reaction mixture.
-
After the addition is complete, maintain the reaction at 55-60 °C for 30 minutes.
-
Pour the reaction mixture into 800 g of ice water to precipitate the product.
-
Filter the precipitate and triturate with diethyl ether (3 x 500 mL).
-
Combine the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).
-
Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-bromo-3-methoxypyridine.
-
-
Reported Yield: 68%[1]
Protocol 2: Two-Step Synthesis from 3-Hydroxypyridine [1]
-
Step 1: Synthesis of 2-Bromo-3-hydroxypyridine
-
Materials: 3-hydroxypyridine, sodium hydroxide, liquid bromine, acid for pH adjustment.
-
Procedure:
-
Cool an aqueous solution of sodium hydroxide to -10 to 0 °C in an ice-salt bath.
-
Add liquid bromine dropwise.
-
Dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution and add it dropwise to the bromine solution, maintaining the system temperature at 10-15 °C.
-
After the addition, stir the mixture for 2.5-3 hours at room temperature.
-
Adjust the pH to 7 with an acid and recrystallize the crude product to obtain 2-bromo-3-hydroxypyridine.
-
-
Reported Yield: 70-75%[1]
-
-
Step 2: Methylation of 2-Bromo-3-hydroxypyridine
-
Materials: 2-bromo-3-hydroxypyridine, sodium, methanol, dimethylformamide (DMF), methyl iodide, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
Add sodium (0.7 g) to 20 mL of methanol and heat to reflux.
-
Add a solution of 5 g of 2-bromo-3-hydroxypyridine in 50 mL of DMF dropwise.
-
After stirring for 10 minutes, remove most of the methanol by distillation under reduced pressure.
-
Add methyl iodide (1.9 g) to the remaining mixture and stir overnight at room temperature.
-
Remove DMF by distillation under reduced pressure.
-
Cool the residue and extract the product with ether.
-
Wash the organic layer with saturated aqueous common salt, dry with anhydrous sodium sulfate, and distill to obtain 2-bromo-3-methoxypyridine.
-
-
Reported Yield for Methylation Step: 75%[1]
-
Synthesis of this compound via Directed Ortho-Metalation
The introduction of an iodine atom at the 6-position of 2-bromo-3-methoxypyridine is achieved through a directed ortho-metalation (DoM) strategy. The methoxy group at the 3-position directs the deprotonation to the adjacent C-2 and C-4 positions. However, with the C-2 position blocked by a bromine atom, the lithiation occurs at the C-6 position, which is ortho to the pyridine nitrogen and activated by the electron-withdrawing nature of the nitrogen.
General Workflow for Directed Ortho-Metalation and Iodination
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Directed Ortho-Metalation and Iodination
-
Materials: 2-bromo-3-methoxypyridine, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, iodine (I₂), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 to 1.5 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve iodine (1.2 to 1.5 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Logical Relationship of Synthetic Pathways
The synthesis of this compound derivatives is a multi-step process that relies on the sequential introduction of functional groups. The following diagram illustrates the logical progression from a simple starting material to the target compound.
Caption: Synthetic pathway from 3-hydroxypyridine to the target compound.
Conclusion
This guide has detailed the primary synthetic routes for the preparation of this compound derivatives. The synthesis of the key intermediate, 2-bromo-3-methoxypyridine, can be achieved through various reliable methods, with the choice depending on the availability of starting materials and desired scale. The subsequent regioselective iodination at the 6-position is effectively accomplished via directed ortho-metalation. The provided protocols and quantitative data serve as a valuable resource for researchers in the field, enabling the efficient synthesis of this important building block for drug discovery and development. It is recommended that the reaction conditions for the directed ortho-metalation and iodination step be carefully optimized to achieve the best results.
References
The Pivotal Role of 2-Bromo-6-iodo-3-methoxypyridine in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the key pharmaceutical intermediate, 2-Bromo-6-iodo-3-methoxypyridine.
This document provides an in-depth analysis of this compound, a crucial building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its unique structural features, possessing three distinct functional groups on the pyridine core, offer a versatile platform for complex molecular engineering in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below, offering a foundational understanding of its characteristics.
| Property | Value |
| CAS Number | 321535-37-9 |
| Molecular Formula | C₆H₅BrINO |
| Molecular Weight | 313.92 g/mol |
| Appearance | Solid |
| Storage Temperature | Room temperature |
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a sequential process that begins with the commercially available 3-hydroxypyridine. The process involves bromination, methylation, and finally, a regioselective iodination.
Step 1: Synthesis of 2-Bromo-3-hydroxypyridine
The initial step involves the bromination of 3-hydroxypyridine. This reaction is typically carried out using bromine in the presence of a base.
Experimental Protocol: Synthesis of 2-Bromo-3-hydroxypyridine
-
Materials: 3-Hydroxypyridine, Sodium Hydroxide (NaOH), Bromine (Br₂), Hydrochloric Acid (HCl).
-
Procedure:
-
An aqueous solution of sodium hydroxide is cooled to a low temperature (-10 to 0 °C).
-
Liquid bromine is added dropwise to the cooled NaOH solution.
-
A separate solution of 3-hydroxypyridine in aqueous sodium hydroxide is prepared.
-
The 3-hydroxypyridine solution is then added dropwise to the bromine solution, maintaining the temperature between 10-15 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2.5 to 3 hours.
-
The pH of the solution is adjusted to 7 using an acid.
-
The resulting crude product is then purified by recrystallization to yield 2-bromo-3-hydroxypyridine.
-
Step 2: Synthesis of 2-Bromo-3-methoxypyridine
The hydroxyl group of 2-Bromo-3-hydroxypyridine is then methylated to yield the key precursor, 2-Bromo-3-methoxypyridine. Several methylation strategies can be employed, with a common method utilizing methyl iodide in the presence of a base.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Methylation | 2-Bromo-3-pyridinol | CH₃I, KOH | 0.5 - 3 hours | 25 - 60 | 56 - 75 | >97 |
| From Nitro Pyridine | 2-Nitro-3-methoxypyridine | HBr, Organic Acid | 5 - 6 hours | 120 - 130 | up to 91.0 | 99.4 |
Experimental Protocol: Methylation of 2-Bromo-3-hydroxypyridine
-
Materials: 2-Bromo-3-hydroxypyridine, Potassium Hydroxide (KOH), Methyl Iodide (CH₃I), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
A stirred mixture of 2-bromo-3-pyridinol and pulverized potassium hydroxide in dimethyl sulfoxide is prepared under a nitrogen atmosphere.
-
The mixture is heated to 55-60 °C.
-
A solution of methyl iodide in DMSO is added dropwise to the heated mixture.
-
The reaction is maintained at 55-60 °C for 30 minutes after the addition is complete.
-
The reaction mixture is then poured into ice water, causing the product to precipitate.
-
The precipitate is filtered and triturated with diethyl ether.
-
The combined ether extracts are washed sequentially with 1 N NaOH, water, 1 N HCl, and saturated NaCl solution.
-
The organic phase is dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford 2-bromo-3-methoxypyridine.
-
Step 3: Regioselective Iodination to this compound
The final step is the regioselective iodination of 2-Bromo-3-methoxypyridine at the C-6 position. This is achieved through a directed ortho-lithiation followed by quenching with an iodine source. The directing effect of the pyridine nitrogen and the methoxy group facilitates the deprotonation at the C-6 position.
Proposed Experimental Protocol: Synthesis of this compound
-
Materials: 2-Bromo-3-methoxypyridine, Lithium diisopropylamide (LDA) or similar strong base, Tetrahydrofuran (THF), Iodine (I₂).
-
Procedure:
-
A solution of 2-Bromo-3-methoxypyridine is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cooled to a low temperature (e.g., -78 °C).
-
A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution of the pyridine derivative. The reaction mixture is stirred at this temperature for a period to allow for complete deprotonation at the C-6 position.
-
A solution of iodine (I₂) in THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.
-
The reaction is quenched with a suitable reagent, such as a saturated aqueous solution of sodium thiosulfate, to consume any unreacted iodine.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Caption: Synthetic pathway to this compound.
Application in Pharmaceutical Development: A Key Intermediate for Kinase Inhibitors
Halogenated pyridines are indispensable building blocks in the synthesis of kinase inhibitors, a class of targeted therapy drugs that block the action of one or more protein kinases. The strategic placement of halogen atoms on the pyridine ring allows for selective and sequential cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.
The 2-bromo and 6-iodo substituents on the 3-methoxypyridine scaffold provide two distinct reaction handles for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This differential reactivity allows for the stepwise introduction of various aryl, heteroaryl, or alkyl groups, which is a critical strategy in the structure-activity relationship (SAR) studies during drug discovery.
Caption: General workflow from synthesis to application.
Conclusion
This compound stands as a testament to the importance of functionalized heterocyclic intermediates in modern drug discovery. Its synthesis, while requiring careful control of reaction conditions, provides a versatile platform for the generation of diverse chemical entities. The strategic arrangement of its functional groups makes it a highly valuable tool for medicinal chemists in the rational design and synthesis of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development. This guide provides the necessary foundational knowledge for researchers to harness the potential of this key pharmaceutical intermediate.
A Preliminary Investigation of 2-Bromo-6-iodo-3-methoxypyridine in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a highly sought-after heterocyclic motif. The strategic introduction of multiple, orthogonally reactive functional groups onto the pyridine ring allows for the rapid generation of molecular complexity and the exploration of chemical space in drug discovery programs.
This technical guide focuses on the preliminary investigation of 2-Bromo-6-iodo-3-methoxypyridine, a highly functionalized pyridine derivative with significant potential as a versatile building block in the synthesis of novel therapeutic agents. The presence of both a bromine and an iodine atom at positions 2 and 6, respectively, offers the potential for selective, sequential cross-coupling reactions, enabling the controlled introduction of different substituents. The methoxy group at the 3-position can also influence the electronic properties and metabolic stability of derivative compounds.
While direct literature on the pharmacological applications of this compound is nascent, this guide will provide a comprehensive overview of its synthetic utility, drawing upon established methodologies for related halogenated pyridines. We will explore its potential in Suzuki-Miyaura coupling reactions, provide detailed experimental protocols, and present quantitative data from analogous systems to inform future research.
Synthetic Strategies and Methodologies
The synthesis of this compound is not widely reported in the literature. However, a plausible synthetic route can be envisioned starting from commercially available precursors, leveraging well-established halogenation and functional group manipulation techniques in pyridine chemistry.
Hypothetical Synthetic Pathway
A potential synthetic route could commence with a commercially available methoxypyridine derivative, followed by sequential directed ortho-metalation and halogenation steps. Alternatively, a multi-step synthesis starting from a substituted pyridine N-oxide could also be explored.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound in drug discovery lies in its potential for selective Suzuki-Miyaura cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for the selective functionalization of the 6-position, followed by a subsequent coupling reaction at the 2-position.
Quantitative Data from Analogous Systems
To provide a reasonable expectation for reaction efficiency, the following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of iodo- and bromo-pyridines with various boronic acids.[1]
| Halide | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodo-pyridine | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 4-8 | Good to Excellent |
| Bromo-pyridine | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Bromo-pyridine | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the 6-position (Iodo)
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the 6-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Subsequent Suzuki-Miyaura Coupling at the 2-position (Bromo)
The product from the first coupling, a 2-Bromo-6-aryl-3-methoxypyridine, can then be subjected to a second Suzuki-Miyaura coupling under slightly more forcing conditions to functionalize the 2-position.
Materials:
-
2-Bromo-6-aryl-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Follow the same setup procedure as the first coupling, using the specified reagents.
-
Heat the reaction mixture to 100-110°C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the same workup and purification procedure as the first coupling.
Visualizations
Reaction Schemes and Workflows
Caption: Proposed synthetic pathway for this compound.
Caption: Sequential Suzuki-Miyaura coupling strategy.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Potential in Drug Discovery
While specific biological data for derivatives of this compound is not yet available, the broader class of substituted pyridines has been extensively explored in drug discovery, yielding compounds with a wide range of therapeutic applications. The ability to introduce diverse aryl and heteroaryl substituents at the 2 and 6 positions of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) for various biological targets.
For instance, many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP binding site. The 2,6-disubstituted-3-methoxypyridine scaffold could be readily adapted to target such enzymes. Furthermore, substituted pyridines have been investigated as anticancer, anti-inflammatory, and antiviral agents.[2] The insights gained from these studies can guide the design of libraries based on the this compound core.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its key advantage lies in the differential reactivity of its two halogen substituents, which enables the controlled and sequential introduction of molecular diversity through powerful cross-coupling reactions. This technical guide provides a foundational understanding of its synthetic utility, offering detailed protocols and insights from analogous systems to facilitate its adoption in drug discovery programs. Future research into the synthesis and biological evaluation of derivatives of this versatile scaffold is highly warranted and has the potential to yield novel therapeutic candidates across a range of disease areas.
References
Methodological & Application
Application Note: Protocol for Selective Suzuki-Miyaura Coupling of 2-Bromo-6-iodo-3-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective functionalization of dihalogenated heterocycles is a critical strategy in medicinal chemistry and materials science for the synthesis of complex molecular architectures. 2-Bromo-6-iodo-3-methoxypyridine is a valuable synthetic intermediate possessing two distinct halogen atoms amenable to sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable, regioselective Suzuki-Miyaura coupling. This application note provides a detailed protocol to selectively couple an aryl or heteroaryl group at the 6-position (C-I) while preserving the bromine atom at the 2-position for subsequent transformations.
Principle of Selectivity: The selectivity of the Suzuki-Miyaura coupling is primarily governed by the relative rates of the oxidative addition step to the palladium(0) catalyst. The C-I bond is weaker and more polarized than the C-Br bond, leading to a significantly faster rate of oxidative addition.[1][2] By employing carefully controlled reaction conditions, such as moderate temperatures and specific catalyst systems, the reaction can be directed to occur exclusively at the more reactive C-I bond.
Caption: Selective Suzuki-Miyaura coupling at the C-6 iodo position.
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Reagents and Materials
This table outlines the key components for the selective Suzuki-Miyaura coupling reaction.
| Reagent/Material | Purpose | Typical Amount | Notes |
| This compound | Starting Material / Electrophile | 1.0 equivalents | The limiting reagent in the reaction. |
| Aryl/Heteroarylboronic Acid | Coupling Partner / Nucleophile | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Palladium Catalyst | Catalyst | 1 - 5 mol% | Pd(PPh₃)₄ is a reliable choice for selectivity. Other systems like PdCl₂(dppf) can also be used.[4] |
| Base | Activates Boronic Acid / Halide Scavenger | 2.0 - 3.0 equivalents | K₂CO₃ or Na₂CO₃ are effective and mild. Cs₂CO₃ or K₃PO₄ can be used for less reactive substrates.[4] |
| Solvent | Reaction Medium | 0.1 - 0.5 M concentration | Degassed mixtures like 1,4-Dioxane/H₂O or Toluene/H₂O are common.[4] |
| Inert Gas (Argon or Nitrogen) | Exclude Oxygen | N/A | Essential to prevent catalyst degradation and boronic acid homocoupling.[5] |
Table 2: Representative Reaction Conditions for Selective C-I Coupling
The conditions below are starting points for optimization, based on protocols for analogous dihalopyridine systems.[4]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Expected Outcome |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 80 - 90 | 6 - 16 | High selectivity, good to excellent yield (85-95%). |
| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene / H₂O (5:1) | 90 - 100 | 8 - 18 | High selectivity, good for challenging boronic acids. |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 80 | 4 - 12 | High activity system, may require lower temp to maintain selectivity. |
| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF / H₂O (5:1) | 80 | 6 - 14 | Good for substrates with poor solubility in other solvents. |
Note: Yields are estimates and may vary based on the specific boronic acid partner and reaction scale.
Experimental Protocol
This section provides a detailed, generalized procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Materials for workup and purification (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-6-aryl-3-methoxypyridine.
Experimental Workflow
Caption: A general experimental workflow for the selective Suzuki-Miyaura reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Bromo-6-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 2-Bromo-6-iodo-3-methoxypyridine. This substrate offers two distinct reactive sites, the more labile carbon-iodine bond at the 6-position and the less reactive carbon-bromine bond at the 2-position. This differential reactivity allows for selective and sequential functionalization, enabling the synthesis of complex polysubstituted pyridines, which are valuable scaffolds in medicinal chemistry and materials science.
The following sections detail the experimental conditions for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig, Heck, and carbonylation reactions. The principle of regioselectivity, favoring initial reaction at the C-6 iodo position, is a central theme.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. With this compound, selective coupling at the C-6 position can be achieved under relatively mild conditions. Subsequent coupling at the C-2 position can be accomplished under more forcing conditions to generate terarylpyridines.[1][2][3][4][5][6][7]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | KHCO₃ | DMF/H₂O (4:1) | 110 | 24 | 2-Bromo-3-methoxy-6-phenylpyridine | 75 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | KHCO₃ | DMF/H₂O (4:1) | 110 | 24 | 2-Bromo-3-methoxy-6-(4-methoxyphenyl)pyridine | 82 |
| 3 | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ (5) | KHCO₃ | DMF/H₂O (4:1) | 110 | 24 | 2-Bromo-3-methoxy-6-(3-thienyl)pyridine | 68 |
| 4 | Pyridine-3-boronic acid | PdCl₂(PPh₃)₂ (5) | KHCO₃ | DMF/H₂O (4:1) | 110 | 24 | 2-Bromo-3-methoxy-6-(pyridin-3-yl)pyridine | 55 |
| 5 | Phenylboronic acid (excess) | PdCl₂(PPh₃)₂ (10) | KHCO₃ | DMF/H₂O (4:1) | 110 | 48 | 3-Methoxy-2,6-diphenylpyridine | 65 |
Experimental Protocol: Selective Mono-Arylation at the C-6 Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Potassium bicarbonate (KHCO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) and Water (4:1), degassed
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, PdCl₂(PPh₃)₂, and KHCO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed DMF/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-6-aryl-3-methoxypyridine.
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling at the C-6 position.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. For this compound, this reaction is expected to proceed selectively at the more reactive C-6 iodo position under mild, copper-co-catalyzed conditions.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Coupling Partner (Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 6 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | DMF | 50 | 8 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Dioxane | 80 | 12 |
Experimental Protocol: General Procedure for Selective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N), degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed THF, followed by degassed Et₃N.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the selective Sonogashira coupling at the C-6 position.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. Similar to other cross-coupling reactions, selective functionalization at the C-6 iodo position of this compound is anticipated.
Data Presentation: Representative Stille Coupling Conditions
Note: The following data is based on typical conditions for selective Stille coupling of dihalopyridines.
| Entry | Coupling Partner (Organostannane) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | Dioxane | 90 | 16 |
| 3 | Trimethyl(2-furyl)stannane | Pd₂(dba)₃ (2) / P(2-furyl)₃ (8) | THF | 70 | 24 |
Experimental Protocol: General Procedure for Selective Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with diethyl ether.
-
Wash the solution with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General workflow for the selective Stille coupling at the C-6 position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Selective amination at the C-6 iodo position of this compound is expected.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Note: The following data is based on typical conditions for selective Buchwald-Hartwig amination of dihalopyridines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 90 | 24 |
Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous and degassed toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General workflow for the selective Buchwald-Hartwig amination at the C-6 position.
Heck Reaction and Carbonylation
While specific examples for the Heck reaction and carbonylation of this compound are scarce in the literature, general principles of palladium catalysis suggest that these transformations are feasible. Selective reaction at the C-6 iodo position would be expected, particularly under milder conditions. For the Heck reaction, coupling with an alkene would introduce a vinyl group, while carbonylation in the presence of an alcohol or amine would yield the corresponding ester or amide. Researchers exploring these reactions should start with conditions known to be effective for the selective functionalization of other dihalopyridines, carefully monitoring the reaction to optimize for mono-functionalization at the C-6 position.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dichloro-3-cyclopropylpyridine|CAS 1211529-21-3 [benchchem.com]
- 5. 2,6-Dibromo-4-chloropyridine | 1196156-59-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 2-Bromo-6-iodo-3-methoxypyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors using the versatile 2-bromo-6-iodo-3-methoxypyridine scaffold. This document outlines key synthetic strategies, detailed experimental protocols, and methods for biological evaluation, tailored for researchers in medicinal chemistry and drug discovery.
The this compound scaffold is a valuable starting material for the construction of diverse kinase inhibitor libraries. Its dihalogenated nature allows for sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, where the C-I bond is significantly more reactive, enables a modular approach to inhibitor design. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies and Methodologies
The primary advantage of the this compound scaffold lies in the ability to perform regioselective cross-coupling reactions. The initial, more facile reaction occurs at the 6-position (iodine), followed by a second coupling at the 2-position (bromine) under typically more forcing conditions. This two-step approach allows for the introduction of two different substituents, which is crucial for creating molecular diversity and fine-tuning the structure-activity relationship (SAR).
Key palladium-catalyzed cross-coupling reactions applicable to this scaffold include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
The following diagram illustrates a general synthetic workflow for the sequential functionalization of the this compound scaffold.
Caption: General workflow for sequential cross-coupling reactions.
Experimental Protocols
The following are generalized protocols for the key synthetic transformations. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: Regioselective Sonogashira Coupling at the 6-Position
This protocol describes the selective coupling of a terminal alkyne at the more reactive iodo-position of the scaffold.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed solvent (THF or DMF) and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-6-alkynyl-3-methoxypyridine.
Protocol 2: Suzuki-Miyaura Coupling at the 2-Position
This protocol describes the subsequent coupling of an arylboronic acid at the less reactive bromo-position.
Materials:
-
2-Bromo-6-substituted-3-methoxypyridine (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add the 2-bromo-6-substituted-3-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-substituted-3-methoxypyridine.
Protocol 3: Buchwald-Hartwig Amination at the 2-Position
This protocol outlines the introduction of an amine at the bromo-position.
Materials:
-
2-Bromo-6-substituted-3-methoxypyridine (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add the 2-bromo-6-substituted-3-methoxypyridine and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-substituted-3-methoxypyridine.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the this compound scaffold is not extensively reported in the public domain, the following tables provide representative conditions and expected yields for cross-coupling reactions on analogous dihalopyridine systems. These can serve as a starting point for reaction optimization.
Table 1: Representative Conditions for Regioselective Sonogashira Coupling at the Iodo-Position
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | THF | 25-60 | 4-12 | 75-90 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | DIPEA (3) | DMF | 50 | 6 | 80-95 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 60 | 8 | 70-85 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling at the Bromo-Position
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100-110 | 4-12 | 80-95 |
| 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | 65-80 |
Biological Evaluation: In Vitro Kinase Inhibition Assay
Once a library of compounds has been synthesized, their biological activity can be assessed using in vitro kinase inhibition assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Protocol 4: Luminescence-Based Kinase Inhibition Assay
Principle:
This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO and create a serial dilution.
-
Kinase Reaction: In a multi-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
The following diagram illustrates the workflow for a typical kinase inhibitor screening cascade.
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-6-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The selective functionalization of dihalogenated heterocycles, such as 2-Bromo-6-iodo-3-methoxypyridine, is of significant interest as it allows for the stepwise introduction of different amine nucleophiles, leading to the synthesis of complex and diverse molecular architectures.
This document provides a detailed step-by-step guide for the regioselective Buchwald-Hartwig amination of this compound. The protocol is designed to be a practical resource for researchers in both academic and industrial laboratories.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily dictated by the relative bond strengths of the carbon-halogen bonds. This, in turn, influences the ease of the initial oxidative addition step to the palladium(0) catalyst. The general reactivity trend for halogens in this reaction is I > Br > Cl.[3] For this compound, the carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the carbon-bromine (C-Br) bond. By carefully controlling the reaction conditions, it is possible to achieve highly selective amination at the 6-position, leaving the bromine atom at the 2-position available for subsequent transformations. This selective functionalization is a powerful strategy for the divergent synthesis of substituted 3-methoxypyridines.
Data Presentation: A Comparative Overview of Reaction Conditions
While a specific protocol for this compound is not extensively reported, the following table summarizes reaction conditions and yields for the Buchwald-Hartwig amination of analogous dihalopyridine substrates. This data provides a strong predictive basis for the successful amination of the target molecule.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | 85 (mono) |
| 2 | 2-Bromo-6-chloropyridine | Aniline | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 78 (at Br) |
| 3 | 2,4-Dichloropyridine | 4-Methoxyaniline | Pd₂(dba)₃ (1) | Xantphos (2) | K₂CO₃ (2) | Dioxane | 100 | 12 | 92 (at C2) |
| 4 | 3-Bromo-2-aminopyridine | Piperidine | RuPhos-Pd-G3 (2) | - | LiHMDS (2.5) | THF | 65 | 16 | 88 |
| 5 | 2-Bromo-4-iodopyridine | Pyrrolidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | 90 (at C4) |
Experimental Protocols
This protocol describes a general procedure for the regioselective mono-amination of this compound at the C-6 position. Optimization of reaction parameters (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine substrates.
Materials
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst)
-
Phosphine ligand (e.g., Xantphos, XPhos, RuPhos, or BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Standard Schlenk line or glovebox equipment
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Analytical equipment for reaction monitoring (TLC or LC-MS)
-
Reagents and equipment for work-up and purification (e.g., celite, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (1.4-2.0 equivalents) to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Seal the vessel and evacuate and backfill with the inert gas three times. Add the anhydrous, degassed solvent via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Substrate Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-6-amino-3-methoxypyridine derivative.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
References
Application of 2-Bromo-6-iodo-3-methoxypyridine in Constructing Biaryl Structures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-6-iodo-3-methoxypyridine as a versatile building block in the synthesis of biaryl structures. The presence of two distinct halogen atoms at the 2- and 6-positions, coupled with the electronic influence of the 3-methoxy group, makes this reagent a valuable tool for selective and sequential cross-coupling reactions, enabling the construction of complex molecular architectures prevalent in medicinal chemistry and materials science.
Core Concepts: Regioselective Cross-Coupling
The synthetic utility of this compound in biaryl construction hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl.[1] Consequently, the C-I bond at the 6-position is significantly more reactive than the C-Br bond at the 2-position. This reactivity difference allows for highly regioselective functionalization at the 6-position under milder reaction conditions, while the 2-bromo position remains available for subsequent transformations under more forcing conditions.
Key Applications in Biaryl Synthesis
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions to form biaryl structures. The most prominent of these are the Suzuki-Miyaura, Stille, and Negishi couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[2][3] For this compound, this reaction can be tuned to selectively introduce an aryl or heteroaryl group at the 6-position.
The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura coupling at the C-6 iodo position of di-halogenated pyridines, which are analogous to this compound. The electron-donating 3-methoxy group in the target molecule is expected to slightly modulate the reactivity but the general principles of selectivity will hold.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | PdCl₂(dppf) (2-3) | dppf (2-3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 100-110 | 4-12 | Good to Excellent |
| 4 | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |
Note: Yields are estimates based on analogous reactions with similar di-halogenated pyridine substrates.[2][4] Optimization for specific substrates is recommended.
This protocol describes a general method for the selective coupling of an arylboronic acid at the 6-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer and stir plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane).[3][5] This method is known for its tolerance of a wide variety of functional groups.[5] Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed selectively at the C-6 iodo position of this compound.
The following table provides representative data for temperature optimization in the selective Stille coupling of a di-halogenated pyridine with an organostannane. These conditions can serve as a starting point for the reaction with this compound.
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Mono-coupled Product (%) | Yield of Di-coupled Product (%) |
| 1 | 80 | 24 | ~75 | < 2 |
| 2 | 90 | 12 | ~88 | ~ 5 |
| 3 | 100 | 8 | ~92 | ~ 8 |
| 4 | 110 | 6 | ~85 | ~ 15 |
Reaction Conditions: this compound (1.0 equiv), Organostannane (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Toluene, Inert Atmosphere. Data is representative and based on analogous systems.[6]
This protocol outlines a general procedure for the selective Stille coupling of an organostannane at the 6-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Aqueous potassium fluoride (KF) solution for workup
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir plate
-
Oil bath for heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the flask via syringe. Stir for 5 minutes, then add the organostannane reagent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) in an oil bath. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture and dilute with an organic solvent. Wash the organic layer with an aqueous KF solution to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.[7] This reaction is known for its high yields and functional group tolerance.[8] For this compound, the Negishi coupling offers another efficient route for selective arylation at the more reactive C-6 position.
The choice of catalyst and ligand is crucial for a successful Negishi coupling. The following table presents some common catalyst systems used for coupling aryl halides with organozinc reagents.
| Entry | Aryl Halide | Organozinc Reagent | Ligand | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylzinc chloride | PPh₃ | Pd(PPh₃)₄ (5 mol%) | THF | 65 | 85 |
| 2 | 4-Bromotoluene | Phenylzinc chloride | XPhos | Pd₂(dba)₃ / XPhos | THF | RT | 95 |
| 3 | 2-Bromopyridine | 2-Pyridylzinc bromide | None | Pd/Al₂O₃ (5 mol%) | THF | 150 (MW) | 90 |
Data compiled from various sources for comparative purposes.[9]
This protocol provides a general procedure for the Negishi cross-coupling of an organozinc reagent at the 6-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Aryl-ZnCl, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous THF
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Reagent Addition: Add a solution of this compound in anhydrous THF. Then, add the organozinc reagent solution dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-65 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of biaryl compounds. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for predictable and regioselective cross-coupling reactions. By carefully selecting the appropriate coupling partners and reaction conditions for Suzuki-Miyaura, Stille, or Negishi reactions, researchers can efficiently construct a wide range of mono- and di-arylated 3-methoxypyridine derivatives, which are important scaffolds in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the application of this reagent in the synthesis of complex biaryl structures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2-Bromo-6-iodo-3-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira cross-coupling reaction of 2-Bromo-6-iodo-3-methoxypyridine. The Sonogashira reaction is a robust and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1][2] For dihalogenated substrates like this compound, the significant difference in carbon-halogen bond reactivity allows for highly selective functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which enables preferential coupling at the more reactive carbon-iodine bond.[3][4] This protocol focuses on the selective alkynylation at the 6-position of the pyridine ring, yielding 2-Bromo-6-alkynyl-3-methoxypyridine derivatives. These products are valuable intermediates, as the remaining bromine atom at the 2-position can be used for subsequent cross-coupling reactions to synthesize complex, multi-substituted pyridine compounds.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds with high regioselectivity at the C-6 position, which is bonded to the iodine atom. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to a faster oxidative addition to the palladium(0) catalyst.[3]
Scheme 1: Regioselective Sonogashira Coupling
This compound + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 2-Bromo-6-alkynyl-3-methoxypyridine
Summary of Reaction Conditions
The efficiency and selectivity of the Sonogashira coupling can be influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions successfully employed for halogenated pyridines.[3][5]
| Parameter | Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(CF₃COO)₂ | Typically 1-5 mol% loading.[3] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Typically 2-10 mol% loading.[3] Not required for copper-free protocols. |
| Ligand | Triphenylphosphine (PPh₃), P(t-Bu)₃ | Often used in conjunction with the palladium source.[3][6] |
| Base | Triethylamine (Et₃N), DIPEA, Piperidine | An amine base is most common and can serve as a solvent or co-solvent.[3] |
| Solvent | THF, DMF, Toluene, Acetonitrile | Anhydrous and degassed solvents are recommended to prevent side reactions.[3] |
| Temperature | Room Temperature to 100 °C | Milder temperatures often favor higher selectivity and prevent side reactions.[3][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the Pd(0) catalyst and alkyne homocoupling.[2] |
Representative Yields for Sonogashira Coupling of Halogenated Pyridines
While specific data for this compound is not extensively published, the following table provides representative yields for the Sonogashira coupling of similar bromopyridine substrates. These values can serve as a benchmark for reaction optimization.
| Aryl Halide | Alkyne | Catalyst System | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF / Et₃N | 100 | 3 | 96 | [4][6] |
| 2-Amino-3-bromopyridine | 1-Decyne | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF / Et₃N | 100 | 3 | 85 | [4] |
| 2-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | 90 | 3 | 99 | [7] |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | 90 | 6 | 98 | [7] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | DMF / Et₃N | 80 | 12 | ~70-80 | [4] |
Detailed Experimental Protocol
This protocol describes a general procedure for the selective mono-alkynylation of this compound at the 6-position using a copper-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and copper(I) iodide (CuI).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Base Addition: Add anhydrous and degassed THF and Triethylamine via syringe. Stir the resulting mixture at room temperature for 10-15 minutes.[3][4]
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. For less reactive alkynes, the mixture may be gently heated (e.g., to 40-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.[3]
-
Wash the organic layer sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][4]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Bromo-6-alkynyl-3-methoxypyridine.[3][8]
Experimental Workflow Diagram
Caption: Workflow for the Sonogashira Coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Selection for 2-Bromo-6-iodo-3-methoxypyridine Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions with 2-Bromo-6-iodo-3-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Therefore, the carbon-iodine (C-I) bond at the 6-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 2-position. This inherent difference in reactivity is the key to achieving regioselective cross-coupling, allowing for selective functionalization at the 6-position under milder reaction conditions.[1]
Q2: How can I achieve selective mono-functionalization at the 6-iodo position?
To achieve selective coupling at the more reactive 6-iodo position, it is crucial to employ mild reaction conditions. This includes using lower temperatures, shorter reaction times, and carefully controlling the stoichiometry of the coupling partner (typically 1.0-1.2 equivalents).[1] Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[1]
Q3: Is it possible to achieve selective coupling at the 2-bromo position?
While challenging due to the lower reactivity of the C-Br bond, selective coupling at the 2-bromo position can be achieved. The most common strategy is a sequential functionalization approach. First, the more reactive 6-iodo position is reacted under mild conditions. Then, the resulting 2-bromo-6-substituted-3-methoxypyridine is subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system) to functionalize the 2-bromo position.
Q4: How does the 3-methoxy group influence the cross-coupling reaction?
The 3-methoxy group is an electron-donating group. Electron-donating groups can sometimes decrease the reactivity of the aryl halide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. However, its electronic influence can also affect the regioselectivity and the overall success of the coupling reaction. The precise effects can be complex and may require empirical optimization of the reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the use of a high-quality palladium precatalyst and ligand. - Prepare the reaction under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen. - Use anhydrous and thoroughly degassed solvents.[2] |
| Inappropriate Ligand | - For challenging substrates like substituted pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often required to facilitate the oxidative addition and reductive elimination steps.[2] - Screen a panel of ligands to identify the optimal one for your specific transformation. |
| Ineffective Base | - The choice of base is critical and depends on the specific cross-coupling reaction. - For Suzuki-Miyaura, screen inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[1] - For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often necessary.[1] - For Sonogashira, an amine base such as Et₃N or piperidine is typically used.[1] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential substrate or catalyst decomposition. |
Issue 2: Poor Regioselectivity (Reaction at both Bromo and Iodo positions)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | - To selectively target the 6-iodo position, use milder conditions (e.g., lower temperature, weaker base). Harsh conditions can lead to concurrent coupling at the 2-bromo position.[1] |
| Prolonged Reaction Time | - Monitor the reaction progress closely by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent the slower reaction at the C-Br bond from occurring.[1] |
| Highly Reactive Catalyst System | - A very active catalyst may not effectively differentiate between the C-I and C-Br bonds. Consider using a less reactive catalyst or ligand for the initial C-I coupling. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction Mixture | - Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. |
| Slow Transmetalation Step | - In Suzuki reactions, this can lead to homocoupling of the boronic acid. Moderately increasing the temperature or changing the ligand can sometimes suppress this side reaction. |
| Presence of Water or Protic Impurities | - This can lead to protodeboronation in Suzuki reactions. Use anhydrous solvents and ensure all reagents are dry. Consider using more stable boronic esters (e.g., pinacol esters).[2] |
Issue 4: Catalyst Deactivation (Formation of Palladium Black)
| Potential Cause | Troubleshooting Steps |
| Insufficient Ligand Stabilization | - Increase the ligand-to-palladium ratio slightly. - Use a more robust, sterically hindered ligand that can better stabilize the Pd(0) species.[2] |
| High Reaction Temperature | - Lower the reaction temperature to a point where the reaction still proceeds at a reasonable rate.[2] |
| Impurities in Reagents or Solvents | - Purify all starting materials and use high-purity, anhydrous, and degassed solvents.[2] |
Data Presentation: Catalyst Performance in Selective Cross-Coupling
The following tables provide a summary of catalyst systems and their performance in various cross-coupling reactions on analogous dihalopyridine substrates. This data can serve as a starting point for optimizing your reaction with this compound.
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the More Reactive Halogen Position
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[3] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids.[3] |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | ~85-95 | A classic, reliable catalyst for many Suzuki couplings.[4] |
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the More Reactive Halogen Position
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | PPh₃ | Et₃N | THF/DMF | RT - 60 | ~85-95 | Standard and highly effective system. |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ | Et₃N | DMF | 100 | ~72-96 | Effective for 2-amino-3-bromopyridines.[5] |
Table 3: Catalyst Performance in Buchwald-Hartwig Amination at the More Reactive Halogen Position
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | XPhos | NaOtBu | Toluene | 100-110 | High | Effective for a wide range of amines. |
| Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 100 | High | Good for primary and secondary amines. |
Table 4: Catalyst Performance in Heck Reaction at the Bromo Position of a 3-Methoxypyridine
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ | Et₃N | DMF | 100-120 | Moderate to Good | General conditions for Heck coupling of bromopyridines. |
| Pd(OAc)₂ (1-2) | P(o-tol)₃ | K₂CO₃ | DMAc | 120-140 | Good | Often effective for less reactive aryl bromides. |
Experimental Protocols
The following are generalized protocols for performing selective cross-coupling reactions on this compound, targeting the more reactive 6-iodo position. Note: These protocols are starting points and may require optimization for specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Iodo Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O) via syringe.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the 6-Iodo Position
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the 6-Iodo Position
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute with an organic solvent and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Caption: Logical relationship governing regioselectivity in cross-coupling reactions.
References
Technical Support Center: Suzuki Reactions of 2-Bromo-6-iodo-3-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields for Suzuki-Miyaura cross-coupling with 2-Bromo-6-iodo-3-methoxypyridine.
Troubleshooting Guide
Low yields and side product formation are common challenges in Suzuki reactions with dihalogenated pyridines. This guide addresses specific issues, their probable causes, and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The palladium catalyst may be deactivated or unsuitable for the substrate. The pyridine nitrogen can coordinate to the palladium, hindering its activity.[1][2] | Screen Catalysts/Ligands: Test different catalyst systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective for sterically hindered 2-bromopyridines.[1][3] Pre-catalysts like PEPPSI™-IPr may also offer improved performance.[3] |
| Inefficient Transmetalation: The transfer of the organic group from boron to palladium may be the rate-limiting step, especially with electron-deficient heteroaryl compounds.[2][4] | Optimize Base and Solvent: The choice of base is critical for activating the boronic acid.[5] Screen stronger bases like K₃PO₄ or Cs₂CO₃.[6][7] Ensure the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) provides adequate solubility for all components.[8][9] | |
| Low Reaction Temperature: The energy of activation for the oxidative addition or other steps in the catalytic cycle may not be met. | Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C or 110°C).[1][2] | |
| Significant Side Products | Homocoupling of Boronic Acid: This side reaction, forming biaryl or bipyridyl impurities, is often caused by the presence of oxygen.[2][6] | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Use techniques like freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for an extended period.[1][6] Maintain a positive inert gas pressure throughout the reaction.[2] |
| Dehalogenation (Proto-dehalogenation): The starting material's C-I or C-Br bond is replaced by a C-H bond. This can occur if the palladium complex reacts with a proton source after oxidative addition.[10][11] | Optimize Reaction Conditions: Carefully screen reaction parameters to favor cross-coupling over dehalogenation.[6] Ensure anhydrous solvents are used where appropriate and that the base is not overly strong to the point of promoting side reactions. | |
| Protodeborylation of Boronic Acid: The C-B bond of the boronic acid is cleaved by a proton source, consuming the coupling partner. This is common with aqueous bases and at elevated temperatures.[1][6] | Use Stable Boron Reagents: Employ more stable boronic esters, such as pinacol esters or MIDA boronates, which are less prone to this side reaction.[1][6] Milder Conditions: Use the lowest effective temperature and milder bases like NaHCO₃ if possible.[6] | |
| Reaction Stalls / Catalyst Decomposition | Palladium Black Formation: The active Pd(0) catalyst aggregates and precipitates out of solution as inactive palladium black.[11] This can be caused by insufficient ligand, high temperatures, or impurities.[1] | Increase Ligand Ratio: Slightly increase the ligand-to-palladium ratio to better stabilize the Pd(0) species.[1] Use Robust Ligands: Employ sterically hindered, robust ligands (e.g., Buchwald-type ligands) that protect the metal center.[1] Purify Reagents: Ensure all starting materials and solvents are pure and dry/degassed.[1] |
| Poor Regioselectivity | Reaction at C-Br Bond: While the C-I bond is significantly more reactive, harsh conditions can lead to competitive reaction at the C-Br position.[7][12] | Milder Reaction Conditions: Employ lower temperatures (e.g., room temperature to 80°C) to exploit the reactivity difference between the C-I and C-Br bonds.[12] Choose a catalyst system known for high selectivity. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki reaction selective for the 6-iodo position over the 2-bromo position?
The selectivity is governed by the difference in the carbon-halogen bond strengths. The C-I bond is weaker and therefore more reactive towards the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst compared to the stronger C-Br bond.[7][12][13] This inherent difference in reactivity allows for selective coupling at the C-6 (iodo) position under milder conditions, leaving the C-2 (bromo) position available for subsequent transformations.[12]
Q2: How do I choose the optimal catalyst and ligand for this substrate?
For challenging substrates like 2-substituted pyridines, catalyst systems with bulky and electron-rich ligands are often required.[1][3] These ligands facilitate the oxidative addition step and help stabilize the active palladium catalyst.[2]
-
Pd(PPh₃)₄: A classic, versatile catalyst, but may require higher temperatures and can be less effective for hindered substrates.[3]
-
Pd(dppf)Cl₂: Often effective for a broad range of boronic acids and provides good stability.[7]
-
Systems with Buchwald Ligands (e.g., Pd(OAc)₂/SPhos): These are highly active catalyst systems known for their effectiveness with sterically demanding and electron-rich or electron-poor substrates.[3]
Screening a few catalyst systems is the most effective approach to identify the optimal choice for your specific boronic acid partner.
Q3: Which base should I use for the best yield?
The base plays a crucial role in activating the boronic acid for the transmetalation step.[5] The optimal base can depend on the specific substrates and solvent system.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Commonly used and effective. Cesium carbonate (Cs₂CO₃) is often more soluble and can lead to higher yields in some cases.[2][7]
-
Phosphates (K₃PO₄): A stronger base that is often effective when carbonates give low yields, particularly under anhydrous conditions (though a small amount of water may be necessary for activation).[6][14]
-
Fluorides (KF, CsF): Can be effective, especially if other functional groups in the molecule are sensitive to stronger bases.[5]
It is recommended to screen a few different bases to determine the best option for your reaction.
Q4: My catalyst solution turns black during the reaction. What does this mean and how can I prevent it?
The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has aggregated and is no longer active in the catalytic cycle.[1][11] This leads to a stalled reaction and low yields. To prevent this:
-
Ensure a sufficient amount of a stabilizing ligand is present.
-
Use more robust, sterically shielding ligands.
-
Avoid excessively high temperatures.
-
Use high-purity, degassed reagents and solvents.[1]
Q5: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
While boronic acids are common, they can be unstable and prone to side reactions like protodeborylation and homocoupling.[1][2][6] Boronic esters, particularly pinacol esters, are often more stable, easier to handle and purify, and can help minimize these unwanted side reactions, potentially leading to higher and more reproducible yields.[1]
Data Presentation: Catalyst System Comparison
The following table summarizes representative reaction conditions for selective Suzuki couplings on analogous dihalogenated pyridines to guide optimization. Yields are highly dependent on the specific boronic acid used.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | ~90-98 | Highly active system, good for sterically demanding substrates.[3][7] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids.[7] |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90-100 | ~85-95 | A standard catalyst, but may be less efficient than modern systems.[3] |
| PEPPSI™-IPr (3) | - | K₂CO₃ (2) | DMF/H₂O | 80 | Good to Excellent | Air and moisture stable pre-catalyst, effective for hindered substrates.[3] |
Experimental Protocols
Representative Protocol for Selective Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling at the C-6 (iodo) position of this compound. Optimization of reagents, temperature, and time is recommended for each specific substrate.
1. Reagent Preparation & Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or boronic ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[12]
-
Seal the flask with a septum.
2. Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).[12]
-
Repeat this vacuum/backfill cycle at least three times to ensure an oxygen-free environment.[12]
3. Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) and any additional ligand if required.[7]
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical reaction concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[1]
4. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[12]
5. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Separate the organic layer, and extract the aqueous layer again with the organic solvent.[12]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-3-methoxy-6-arylpyridine.[12]
Visualizations
Caption: Key factors influencing Suzuki reaction yield.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
preventing byproduct formation in 2-Bromo-6-iodo-3-methoxypyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-iodo-3-methoxypyridine. The focus is on preventing byproduct formation in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: Due to the differential reactivity of the iodine and bromine substituents, this compound is an excellent substrate for selective, palladium-catalyzed cross-coupling reactions. The two most common reactions are the Sonogashira coupling, to introduce alkyne groups, and the Suzuki-Miyaura coupling, for the introduction of aryl, heteroaryl, or vinyl groups.
Q2: Which halogen is more reactive in these cross-coupling reactions?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in standard palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates a faster rate of oxidative addition to the palladium(0) catalyst. This inherent reactivity difference allows for selective functionalization at the 6-position (iodo) while leaving the 2-position (bromo) intact for subsequent transformations.[1][2]
Q3: Can I achieve selective coupling at the bromine position?
A3: While challenging, it is sometimes possible to favor coupling at the less reactive bromo position. This typically requires that the iodo position is already functionalized. More forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary to activate the C-Br bond. However, this can also lead to an increase in byproduct formation.
Troubleshooting Guides
Sonogashira Coupling: Selective Alkynylation at the 6-Position
The Sonogashira reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4][5] When working with this compound, the primary goal is to achieve selective coupling at the iodo position.
Common Issue 1: Formation of Alkyne Homocoupling (Glaser) Byproduct
This is one of the most common side reactions in Sonogashira coupling and results in the dimerization of the terminal alkyne.[2]
| Probable Cause | Troubleshooting & Optimization |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| High Copper(I) Catalyst Loading | Reduce the amount of the copper(I) co-catalyst (e.g., CuI) to the minimum effective concentration. |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which favors the cross-coupling pathway. |
| Alternative Strategy | Switch to a copper-free Sonogashira protocol. These methods often require specific ligands but can completely eliminate the Glaser coupling byproduct. |
Common Issue 2: Formation of Di-alkynylated Byproduct
This occurs when the reaction conditions are harsh enough to also activate the C-Br bond.
| Probable Cause | Troubleshooting & Optimization |
| High Reaction Temperature | Lower the reaction temperature. For selective coupling at the iodo position, reactions can often be run at room temperature or with gentle heating. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed and the desired mono-alkynylated product is formed. |
| Excess Alkyne | Use a stoichiometric amount of the terminal alkyne (typically 1.05-1.2 equivalents). |
Common Issue 3: Dehalogenation (Loss of Br or I)
This side reaction involves the replacement of a halogen with a hydrogen atom.
| Probable Cause | Troubleshooting & Optimization |
| High Reaction Temperature | Lowering the reaction temperature can often suppress dehalogenation. |
| Choice of Base and Solvent | Some amine bases can act as a hydride source. Consider screening different bases (e.g., triethylamine vs. diisopropylethylamine) or using an inorganic base like K₂CO₃ or Cs₂CO₃. |
Suzuki-Miyaura Coupling: Selective Arylation/Vinylation at the 6-Position
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[6][7][8]
Common Issue 1: Homocoupling of the Boronic Acid
This side reaction leads to the formation of a biaryl product from the boronic acid coupling partner.[9]
| Probable Cause | Troubleshooting & Optimization |
| Presence of Oxygen | As with the Sonogashira coupling, ensuring strictly anaerobic conditions is crucial. Thoroughly degas all reagents and maintain a positive inert gas atmosphere.[10] |
| Slow Transmetalation | A slow transmetalation step can favor homocoupling. Consider changing the base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄) or the solvent system to improve the rate of the desired cross-coupling.[9] |
| Catalyst System | Some catalyst/ligand combinations are more prone to promoting homocoupling. Screening different phosphine ligands can help to minimize this byproduct.[9] |
Common Issue 2: Protodeboronation of the Boronic Acid
This involves the cleavage of the C-B bond of the organoboron reagent and its replacement with a C-H bond, effectively consuming the coupling partner.[9]
| Probable Cause | Troubleshooting & Optimization |
| Presence of Water/Protic Solvents | While many Suzuki couplings tolerate water, excessive amounts can promote protodeboronation, especially in combination with certain bases. Ensure anhydrous solvents are used if this is a persistent issue. |
| Base-catalyzed Decomposition | The choice of base can influence the rate of protodeboronation. Consider using a milder base or a different base/solvent combination. |
| Unstable Boronic Acid | If the boronic acid is particularly susceptible to protodeboronation, consider converting it to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt.[9] |
Quantitative Data Summary
The following tables provide representative data for Sonogashira and Suzuki couplings on dihalopyridine substrates, which can be used as a starting point for optimizing reactions with this compound. Note that yields are highly dependent on the specific coupling partners and reaction conditions.
Table 1: Representative Conditions for Selective Sonogashira Coupling of Dihalopyridines
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 2 | ~90 | [1] |
| 2-Amino-3-bromo-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 80 | 12 | 85 | [1] |
| 4-Bromo-2,6-diiodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 4 | >95 | [11] |
Table 2: Representative Conditions for Selective Suzuki Coupling of Dihalopyridines
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / DMF | 90 | 12 | ~90 | [12] |
| 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 80-90 | 12 | Good | [13] |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane/H₂O | 100 | 4-12 | Good-Excellent | [14] |
Experimental Protocols
Protocol 1: Selective Mono-alkynylation of this compound (Sonogashira Coupling)
This is a general procedure and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][2]
Protocol 2: Selective Mono-arylation of this compound (Suzuki-Miyaura Coupling)
This is a general procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed DMF via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Byproduct formation pathways in the Sonogashira coupling.
Caption: Common side reactions in the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira_coupling [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
purification techniques for products from 2-Bromo-6-iodo-3-methoxypyridine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Bromo-6-iodo-3-methoxypyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Purified Product | Incomplete Reaction: Starting material is still present in the crude product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before work-up.[1] |
| Product Loss During Work-up: The pyridine nitrogen can be protonated in acidic aqueous solutions, causing the product to be lost to the aqueous layer. | During extractions, maintain a neutral to slightly basic pH. Use a saturated brine solution for the final wash to minimize the product's solubility in the aqueous phase.[1] | |
| Product Decomposition on Silica Gel: Halogenated pyridines can be sensitive to acidic silica gel, leading to degradation during column chromatography.[1] | Deactivate the silica gel by pre-treating it with a solvent system containing 0.1-1% triethylamine. Alternatively, use a different stationary phase like neutral alumina.[1] | |
| Multiple Spots on TLC After Reaction | Unreacted Starting Material: The reaction has not gone to completion. | Optimize reaction conditions (e.g., time, temperature) to drive the reaction to completion. Unreacted starting material can typically be separated by column chromatography.[1] |
| Formation of Isomeric Byproducts: Iodination may occur at other positions on the pyridine ring. | Isomers can be difficult to separate. Use high-efficiency silica gel and a slow, shallow gradient of a less polar eluent system (e.g., a gradient of ethyl acetate in hexanes) for column chromatography.[1] | |
| Formation of Di-iodinated Byproduct: Over-iodination of the starting material. | Carefully control the stoichiometry of the iodinating agent. This byproduct can often be separated by column chromatography, though it may elute close to the desired product.[1] | |
| Difficulty Separating Product from Impurities via Column Chromatography | Co-elution of Product and Impurities: The chosen solvent system does not provide adequate separation. | Optimize the solvent system. A gradient of ethyl acetate in hexanes is a good starting point. For spots that are very close, try a less polar system like dichloromethane in hexanes. Using a longer column can also enhance separation.[1] |
| Crude Product is a Dark, Oily Residue | Presence of Impurities or Residual Solvent: Impurities can inhibit crystallization and residual solvents can result in an oil. | Trituration: Stir the crude oil vigorously with a non-polar solvent in which the product is insoluble (e.g., hexanes).[2] This can wash away non-polar impurities and may induce solidification. Solvent Removal: Ensure all reaction solvents are removed under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can help remove trace volatiles.[2] |
| Purified Product is Colored (Yellow/Brown) | Residual Iodine: Trace amounts of iodine from the reaction may be present. | Wash the organic layer with a solution of sodium thiosulfate during the work-up to quench any remaining iodine. |
| Product Fails to Crystallize | High Impurity Level: The presence of impurities can significantly inhibit crystal formation. | Purify the crude material by column chromatography first to remove impurities before attempting recrystallization.[1] |
| Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures. | Experiment with different solvent systems. Good options for halopyridines include hexanes, ethyl acetate, or mixtures of the two.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound? A1: Common impurities may include unreacted starting materials (e.g., 2-bromo-3-methoxypyridine), isomeric byproducts where the iodine has added to a different position, and di-iodinated byproducts from over-iodination.[1] Residual iodinating agents may also be present.
Q2: What is a recommended solvent system for flash column chromatography? A2: For purifying substituted halopyridines on silica gel, a gradient of ethyl acetate in hexanes is a common and effective choice.[1] Based on protocols for similar compounds, starting with a low polarity mixture, such as 5% ethyl acetate in hexanes (19:1 Hexanes:EtOAc) and gradually increasing the polarity is recommended.[3] For very non-polar impurities, a system of dichloromethane in hexanes can also be effective.[1]
Q3: Can I purify this compound without using column chromatography? A3: Yes, an alternative method involves purification by pH adjustment and precipitation.[4] In some syntheses, the crude product, which may be a salt, is isolated and washed with an organic solvent. The solid is then dissolved in a minimal amount of water, and the pH is adjusted to 7-8 with a base like saturated sodium bicarbonate. This causes the neutral this compound to precipitate as a solid, which can be collected by filtration. This method has been reported to yield high purity ( >99%).[4]
Q4: My product seems to be degrading on the TLC plate or during chromatography. What should I do? A4: This suggests sensitivity to the acidic nature of standard silica gel.[5] You can test for this by spotting your compound on a TLC plate, waiting for 10-15 minutes before eluting, and checking for the appearance of new spots. If degradation occurs, use a deactivated stationary phase. You can prepare this by flushing the column with your eluent containing 1% triethylamine before loading your sample, or by using commercially available neutral alumina.[1][5]
Q5: What is a good solvent for recrystallizing this compound? A5: The ideal solvent is one where the compound is highly soluble when hot but sparingly soluble when cold. For halopyridines, good starting points for testing are hexanes, ethyl acetate, or a two-solvent system such as ethyl acetate/hexanes.[1][2] You will need to perform small-scale solubility tests to find the optimal solvent or solvent pair for your specific product.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general method for purifying the title compound on a silica gel column.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Load the Sample: Carefully add the prepared sample to the top of the silica gel bed.
-
Elute the Compound: Begin elution with a low-polarity solvent system (e.g., 100% Hexanes or 2-5% Ethyl Acetate in Hexanes). Gradually increase the polarity of the eluent (e.g., to 10%, 15% Ethyl Acetate in Hexanes).
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the compound if it is a solid with a relatively high level of purity.
-
Select a Solvent: Choose a solvent or solvent pair in which the compound is soluble when hot and insoluble when cold (e.g., ethyl acetate/hexanes).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal of pure product.
-
Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield during purification.
References
troubleshooting guide for low reactivity of 2-Bromo-6-iodo-3-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-iodo-3-methoxypyridine. The guides are in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide: Low Reactivity of this compound
Low reactivity in cross-coupling reactions involving this compound can be a significant hurdle. This guide provides a systematic approach to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no conversion in my cross-coupling reaction. What is the most likely cause?
A1: The most probable cause is related to the inherent reactivity of the carbon-halogen bonds and the specific reaction conditions. This compound has two potential reaction sites: the C-I bond at the 6-position and the C-Br bond at the 2-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1][2] Therefore, the C-I bond is significantly more reactive and should be the primary site of coupling under appropriate conditions. If you are targeting the C-I bond and observing low reactivity, the issue likely lies with your reaction setup.
Q2: How can I selectively target the C-I bond for coupling?
A2: Selective coupling at the C-I bond can be achieved by using milder reaction conditions. Since the C-I bond is more susceptible to oxidative addition by the palladium catalyst, lower temperatures and shorter reaction times will favor reaction at this position while leaving the C-Br bond intact.[1][3]
Q3: My reaction is sluggish even when targeting the more reactive C-I bond. What should I investigate?
A3: Several factors can contribute to sluggish reactions:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For electron-rich pyridine systems, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos can be highly effective in promoting the catalytic cycle.[4]
-
Base and Solvent: The choice of base and solvent system is crucial for the efficiency of the transmetalation step. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, toluene, DMF) is often necessary.[5][6]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[7]
-
Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons. Sulfur compounds are particularly detrimental.[7][8][9] The pyridine nitrogen itself can also coordinate to the palladium center, potentially inhibiting its activity, although this is often overcome with appropriate ligand selection.[9]
Q4: I am trying to perform a sequential coupling, first at the C-I bond and then at the C-Br bond, but the second step is failing. What could be the problem?
A4: The C-Br bond at the 2-position is significantly less reactive than the C-I bond.[2] To achieve coupling at the C-Br bond, more forcing conditions are generally required, such as higher temperatures, longer reaction times, and potentially a more active catalyst system. The methoxy group at the 3-position is electron-donating, which can further decrease the reactivity of the adjacent C-Br bond towards oxidative addition.
Q5: I am observing significant amounts of side products, such as homocoupling or dehalogenation. How can I minimize these?
A5:
-
Homocoupling: This side reaction, particularly of boronic acids in Suzuki reactions, can be promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is critical.[10]
-
Dehalogenation: The replacement of the halogen with a hydrogen atom can occur, especially at higher temperatures or with certain bases. Using milder conditions and carefully selecting the base can help to minimize this side reaction.
Data Presentation
The following tables provide illustrative data for typical reaction conditions and expected yields for selective cross-coupling reactions at the C-6 (iodo) position of this compound. Note that optimal conditions may vary depending on the specific coupling partners.
Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling at the C-6 Position
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 4-8 | 85-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 70-85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80 | 10 | 80-90 |
Table 2: Illustrative Conditions for Selective Sonogashira Coupling at the C-6 Position
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Et₃N (3) | THF | RT | 12 | 80-95 |
| Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | Piperidine (3) | DMF | 50 | 6 | 85-97 |
| Pd(P(t-Bu)₃)₂ (2) | - | - | K₂CO₃ (2) | Toluene | 80 | 10 | 75-90 |
Table 3: Illustrative Conditions for Selective Buchwald-Hartwig Amination at the C-6 Position
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 8 | 80-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 75-90 |
| [(CyPF-tBu)PdCl₂] (2) | - | K₃PO₄ (2) | t-BuOH | 90 | 10 | 85-98 |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-6 Position
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 4-8 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-6 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF) and an amine base (e.g., Et₃N, 3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination at the C-6 Position
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) to the tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times). Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Temperature for Selective Coupling of 2-Bromo-6-iodo-3-methoxypyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-iodo-3-methoxypyridine. The focus is on managing reaction temperature to achieve selective cross-coupling at either the C-6 (iodo) or C-2 (bromo) position.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selective coupling with this compound?
A1: The basis for selectivity lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1] This inherent difference allows for the selective functionalization of the C-6 iodo position under milder conditions, leaving the C-2 bromo position intact for subsequent transformations.[1]
Q2: How does reaction temperature influence selectivity?
A2: Reaction temperature is a critical parameter for controlling selectivity. Lower temperatures will favor coupling at the more reactive C-I bond.[1][2] To functionalize the less reactive C-Br bond, more forcing conditions, such as higher temperatures, are typically required.[1][3]
Q3: I want to perform a selective mono-coupling at the C-6 iodo position. What temperature range should I start with?
A3: For selective mono-coupling at the C-6 iodo position in reactions like Sonogashira or Suzuki-Miyaura couplings, it is advisable to start at or near room temperature.[2][4] Depending on the specific catalyst system and substrates, gentle heating might be necessary, but excessively high temperatures should be avoided to prevent reaction at the C-2 bromo position.[2]
Q4: After coupling at the C-6 position, how can I initiate a second coupling at the C-2 bromo position?
A4: Once the C-6 position is functionalized, the remaining C-Br bond can be targeted by applying more rigorous reaction conditions.[1] This typically involves increasing the reaction temperature, often in the range of 80-120 °C, depending on the specific coupling reaction and catalyst system used.[5][6]
Q5: Is it possible to couple at the C-2 bromo position first?
A5: Achieving selectivity for the C-2 bromo position over the more reactive C-6 iodo position is challenging and generally not the standard approach. However, in some specific cases, the choice of a bulky ligand or a particular catalyst system might influence and potentially invert the conventional selectivity, though this is less common.[1]
Troubleshooting Guides
Problem 1: Poor Selectivity - Significant amount of di-coupled product is forming when targeting mono-coupling at the C-6 position.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. Start at room temperature and only increase it incrementally if the reaction does not proceed. Higher temperatures can lead to a decrease in selectivity.[2] |
| Prolonged reaction time. | Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the desired mono-coupled product is the major component. Extended reaction times, even at lower temperatures, can lead to the slow reaction at the C-2 bromo site.[1][2] |
| Stoichiometry of the coupling partner. | Use a controlled amount of the coupling partner (typically 1.0 to 1.2 equivalents). A large excess can drive the reaction towards di-substitution.[1][2] |
| Catalyst system is too active. | Consider using a milder catalyst system that is less likely to activate the C-Br bond under the conditions used for C-I coupling.[1] |
Problem 2: No Reaction or Low Yield at the C-6 (Iodo) Position.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | While starting at room temperature is recommended for selectivity, some reactions may require gentle heating to initiate. Incrementally increase the temperature (e.g., to 40-60 °C) and monitor the reaction progress. |
| Catalyst deactivation. | Ensure that all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition.[2] A color change in the reaction mixture, such as turning black, may indicate palladium black precipitation.[2] |
| Poor quality of reagents. | Use high-purity, anhydrous, and degassed solvents and fresh reagents. Impurities can poison the catalyst.[2] |
Problem 3: No Reaction or Low Yield at the C-2 (Bromo) Position in a sequential coupling.
| Possible Cause | Troubleshooting Step |
| Insufficiently high temperature. | The C-Br bond is significantly less reactive than the C-I bond. A substantial increase in temperature (e.g., 80-120 °C) is often necessary to activate this bond for oxidative addition.[6][7] |
| Catalyst system is not active enough. | For less reactive aryl bromides, a more active catalyst system may be required. This can involve using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can facilitate the oxidative addition step.[8] |
| Inappropriate choice of base or solvent. | The choice of base and solvent can be critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive substrates.[7] Solvents like dioxane, toluene, or DMF are commonly used at higher temperatures.[5] |
Quantitative Data Summary
The following tables provide representative reaction conditions for achieving selectivity. These are starting points and may require optimization for specific substrates.
Table 1: Representative Conditions for Selective Sonogashira Coupling
| Target Position | Temperature (°C) | Catalyst System (mol%) | Base (equiv.) | Solvent | Expected Outcome |
| C-6 (Iodo) | Room Temperature | Pd(PPh₃)₄ (2-5), CuI (1-2) | Et₃N (2-3) | THF or DMF | High selectivity for mono-alkynylation at C-6. |
| C-2 (Bromo) | 60 - 100 | Pd(PPh₃)₂Cl₂ (2-5), CuI (1-2) | Et₃N (2-3) | DMF or Dioxane | Coupling at C-2 (after C-6 is functionalized). |
Note: For Sonogashira coupling, maintaining strictly anaerobic conditions is crucial to prevent the unwanted homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[2]
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Target Position | Temperature (°C) | Catalyst System (mol%) | Base (equiv.) | Solvent System | Expected Outcome |
| C-6 (Iodo) | 60 - 80 | Pd(PPh₃)₄ (2-5) | Na₂CO₃ (2) | DME/H₂O | High selectivity for mono-arylation at C-6. |
| C-2 (Bromo) | 100 - 110 | Pd₂(dba)₃ (1-2), SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | Coupling at C-2 (after C-6 is functionalized).[5] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 (Iodo) Position
This protocol is a general starting point and should be optimized for specific arylboronic acids.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of DME/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the mono-coupled product is predominantly formed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-2 (Bromo) Position
This protocol assumes the starting material is the C-6 functionalized pyridine from Protocol 1.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the C-6-aryl-2-bromo-3-methoxypyridine (1.0 equiv.), the second arylboronic acid (1.2-1.5 equiv.), and a stronger base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a suitable ligand (e.g., SPhos, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction for the formation of the di-substituted product.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Visualizations
Caption: Logical workflow for temperature-based selective coupling.
Caption: General experimental workflow for cross-coupling reactions.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
monitoring progress of 2-Bromo-6-iodo-3-methoxypyridine reactions with TLC or LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-Bromo-6-iodo-3-methoxypyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
The molecular weight of this compound (CAS Number: 321535-37-9) is 313.92 g/mol .[1]
Q2: Why is monitoring reactions of this compound important?
Monitoring the progress of reactions involving this compound is crucial for determining the reaction's completion, identifying the formation of byproducts, and optimizing reaction conditions to maximize the yield and purity of the desired product.
Q3: Which technique, TLC or LC-MS, is better for monitoring my reaction?
Both techniques are valuable. TLC is a quick, inexpensive, and simple method for qualitative analysis of reaction progress.[2] LC-MS provides more detailed quantitative and qualitative information, including the accurate mass of the reactants, products, and any impurities, which aids in their identification.[3] For routine and rapid checks, TLC is often sufficient. For detailed analysis, impurity profiling, and confirmation of product identity, LC-MS is superior.[3]
Q4: How can I visualize the spots on a TLC plate if they are not visible under UV light?
If the compounds are not UV-active, various staining methods can be used. Common stains include potassium permanganate (KMnO4), which reacts with many organic compounds, and iodine vapor, which can visualize a wide range of compounds.[4]
Q5: What are common adduct ions I might see in the LC-MS analysis of my compound?
In positive ion mode electrospray ionization (ESI), you will likely see the protonated molecule [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are traces of these salts in your sample or mobile phase.[5]
Thin-Layer Chromatography (TLC) Troubleshooting Guide
Issue 1: Streaking or Tailing of Spots
-
Question: My spots on the TLC plate are streaked or show tailing. What is the cause and how can I fix it?
-
Answer: Streaking or tailing of basic compounds like pyridine derivatives on silica gel TLC plates is a common problem.[6][7] It is often caused by the strong interaction of the basic nitrogen atom with the acidic silanol groups on the silica gel surface.[6]
-
Solution 1: Mobile Phase Modifier: Add a small amount (0.1-2.0%) of a basic modifier, such as triethylamine (Et3N) or ammonia, to your mobile phase.[6] This will neutralize the acidic sites on the silica gel and improve the spot shape.
-
Solution 2: Sample Concentration: You may have applied too much sample to the plate.[7] Try diluting your sample and spotting a smaller amount.
-
Solution 3: Inappropriate Solvent: The polarity of your solvent system might be unsuitable for your compound.[8] Experiment with different solvent systems.
-
Issue 2: Poor Separation of Spots (Similar Rf Values)
-
Question: My starting material and product have very similar Rf values, making it difficult to assess reaction completion. What can I do?
-
Answer: When the polarity of the reactant and product are very similar, achieving good separation can be challenging.
-
Solution 1: Change Solvent System: Experiment with different solvent systems by varying the ratio of polar and non-polar solvents.[8] Sometimes, a completely different solvent combination is necessary. For example, if a hexane/ethyl acetate system is not working, you could try a dichloromethane/methanol system.
-
Solution 2: Use a Co-spot: A "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture in the same location, can help. If the reaction has progressed, you may see an elongated spot or two slightly resolved spots, confirming the presence of a new compound.[8]
-
Solution 3: Two-Dimensional (2D) TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and then run it in a second, different solvent system. This can help to separate compounds with very similar polarities.[8]
-
Issue 3: No Spots are Visible on the TLC Plate
-
Question: I've run my TLC, but I don't see any spots under the UV lamp. What's wrong?
-
Answer: There are several possibilities if no spots are visible.
-
Solution 1: Low Concentration: The concentration of your sample may be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[8]
-
Solution 2: Compound is Not UV-Active: Your compounds may not absorb UV light at the wavelength being used (typically 254 nm). Use a different visualization technique, such as staining with potassium permanganate or an iodine chamber.
-
Solution 3: Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of moving up the plate.[8] Ensure the solvent level is below the baseline.
-
Solution 4: Volatility: The compound may be volatile and have evaporated from the plate.
-
Data Presentation: Representative TLC Data
Below is a table with representative Rf values for monitoring a hypothetical Suzuki coupling reaction of this compound with a boronic acid.
| Compound | Function | Representative Rf Value (8:2 Hexane:Ethyl Acetate + 0.5% Et3N) |
| This compound | Starting Material | 0.65 |
| Phenylboronic acid | Reagent | ~0.1 (can streak) |
| 2-Bromo-3-methoxy-6-phenylpyridine | Product | 0.50 |
| 2,6-Diiodo-3-methoxypyridine (potential impurity) | Impurity | 0.70 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
Issue 1: No or Poor Signal (Low Intensity)
-
Question: I am not seeing my compound of interest, or the signal is very weak. What should I check?
-
Answer: Weak or absent signals can stem from several issues.
-
Solution 1: Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative). Pyridine derivatives are basic and typically ionize well in positive ion mode (e.g., [M+H]⁺).
-
Solution 2: MS Settings: Check that the mass spectrometer settings are appropriate for your compound. This includes the mass range being scanned and the source parameters (e.g., capillary voltage, gas flow, and temperature).
-
Solution 3: Sample Degradation: The compound may be degrading in the source. Try adjusting the source temperature or other parameters.
-
Solution 4: Mobile Phase Incompatibility: Certain mobile phase additives can suppress ionization. Ensure you are using volatile buffers and additives like formic acid or ammonium formate.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatographic peaks are tailing, fronting, or split. How can I improve the peak shape?
-
Answer: Poor peak shape can be caused by several factors.
-
Solution 1: Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Solution 2: Secondary Interactions: Similar to TLC, interactions between the basic pyridine and residual silanols on the column can cause tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can protonate the silanols and reduce these interactions.
-
Solution 3: Column Contamination: A contaminated guard or analytical column can lead to peak splitting or tailing. Try flushing the column or replacing the guard column.
-
Solution 4: Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 3: Retention Time Shifts
-
Question: The retention time of my compound is not consistent between injections. What could be the cause?
-
Answer: Fluctuations in retention time can compromise data quality.
-
Solution 1: Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient. Insufficient equilibration is a common cause of retention time shifts.
-
Solution 2: Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation of your mobile phases.
-
Solution 3: Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the column oven is on and set to a stable temperature.
-
Solution 4: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.
-
Data Presentation: Representative LC-MS Data
Below is a table summarizing representative LC-MS data for the analysis of a reaction mixture.
| Compound | Representative Retention Time (min) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 4.2 | 313.86 | 298.85, 234.95, 187.95 |
| 2-Bromo-3-methoxy-6-phenylpyridine | 3.8 | 264.02 | 249.00, 184.11, 155.07 |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively monitor the progress of a reaction involving this compound.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Mobile Phase: 8:2 Hexanes:Ethyl Acetate with 0.5% Triethylamine
-
Reaction mixture aliquots
Procedure:
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane. In the "C" lane, spot the starting material first, and then spot the reaction mixture on top of it. In the "R" lane, spot only the reaction mixture.
-
Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil. Calculate the Rf values for each spot.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Objective: To quantitatively and qualitatively analyze a reaction mixture containing this compound and its products.
Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-500.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the diluted sample into the LC-MS system.
-
Data Interpretation: Monitor the total ion chromatogram (TIC) for peaks. Extract the ion chromatograms for the specific m/z values of the expected starting material and product(s) to confirm their presence and determine their peak areas for quantitative analysis. Analyze the mass spectrum of each peak to confirm the molecular weight and examine the fragmentation pattern for structural information.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting common LC-MS issues.
References
- 1. reddit.com [reddit.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rsc.org [rsc.org]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 6. benchchem.com [benchchem.com]
- 7. chembam.com [chembam.com]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-iodo-3-methoxypyridine and Other Dihalopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Dihalogenated pyridines are indispensable building blocks in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Their utility lies in the ability to undergo selective functionalization through transition-metal-catalyzed cross-coupling reactions, allowing for the modular construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of 2-Bromo-6-iodo-3-methoxypyridine against other dihalopyridine congeners, supported by experimental data and detailed protocols to inform substrate selection and reaction optimization.
Theoretical Framework: Understanding Reactivity in Dihalopyridines
The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the carbon-halogen (C-X) bond dissociation energy (BDE) and the electronic properties of the pyridine ring.
-
Carbon-Halogen Bond Strength : The rate-determining step in many cross-coupling cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst. Weaker C-X bonds undergo this step more readily, leading to faster reactions under milder conditions. The established reactivity trend based on BDE is: C-I > C-Br > C-Cl > C-F .[1][2][3] Consequently, an iodo-substituted position on a pyridine ring will be significantly more reactive than a bromo- or chloro-substituted position on the same ring.
-
Electronic Effects of the Pyridine Ring : The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the positions alpha (C2, C6) and gamma (C4) to the nitrogen. This inherent electrophilicity facilitates the oxidative addition step, making halogens at these positions generally more reactive than those at the beta (C3, C5) positions.[4][5]
These fundamental principles dictate the site-selectivity observed in cross-coupling reactions of polyhalogenated pyridines. For substrates like this compound, which contain two different halogens, the reactivity is almost exclusively dictated by the difference in C-X bond strength, leading to highly predictable outcomes.[6] For dihalopyridines with identical halogens (e.g., 2,4-dibromopyridine), selectivity is governed by the position on the ring and can often be influenced by the choice of catalyst, ligand, and reaction conditions.[7][8][9]
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize quantitative data and observed selectivity for various dihalopyridines in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most pivotal transformations in drug discovery.
Table 1: Comparative Performance in Suzuki-Miyaura C-C Coupling
| Substrate | Coupling Partner | Typical Catalyst System | Conditions (Temp./Time) | Primary Reactive Site | Approx. Yield of Mono-arylation |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 90°C / 12 h | C6 (Iodo) | >95% |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 90-100°C / 4-12 h | C4 (Iodo) | 85-95%[10][11] |
| 2,4-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / PPh₃ | 100°C / 12 h | C2 (Bromo) | Highly condition-dependent; C4 selectivity possible with specific ligands/catalysts.[7][8] |
| 2,4-Dichloropyridine | Arylboronic acid | Pd/NHC Precatalyst / KF | Room Temp. / 12-24 h | C4 (Chloro) | ~80-95% (Ligand-controlled)[12] |
| 2-Bromo-4-chloropyridine | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 100°C / 16 h | C2 (Bromo) | High selectivity for C-Br expected. |
Data is representative and compiled from various sources for comparison.[7][8][10][11][12]
Table 2: Comparative Performance in Buchwald-Hartwig C-N Coupling
| Substrate | Coupling Partner | Typical Catalyst System | Conditions (Temp./Time) | Primary Reactive Site | Approx. Yield of Mono-amination |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos / NaOtBu | 100°C / 18 h | C6 (Iodo) | >90% |
| 2-Bromo-4-iodopyridine | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | 100°C / 12-24 h | C4 (Iodo) | 80-95% |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 100°C / 18 h | C2 (Chloro) | 20:1 to 50:1 selectivity for C2.[13] |
| 2,6-Dihalopyridines (Br, I) | Aminothiophene | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 110°C / 24 h | C2/C6 | Diamination increases with halide reactivity (I > Br).[14] |
Data is representative and compiled from various sources for comparison.[13][14]
Mandatory Visualizations
The following diagrams illustrate the fundamental catalytic cycle governing these transformations and the strategic application of selective reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
C-I vs. C-Br Bonds in Palladium-Catalyzed Coupling: A Reactivity Comparison
For researchers, scientists, and drug development professionals, the choice of halide in palladium-catalyzed cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, conditions, and substrate scope. This guide provides an objective analysis of the relative reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, supported by experimental data and detailed protocols to inform strategic synthetic planning.
The generally accepted reactivity trend for aryl halides in palladium-catalyzed coupling reactions is Ar-I > Ar-Br >> Ar-Cl.[1][2] This trend is primarily dictated by the bond dissociation energies (BDE) of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved during the often rate-determining oxidative addition step.[1] This fundamental difference in reactivity has significant practical implications for reaction design and optimization.
Quantitative Comparison of Reactivity
The enhanced reactivity of aryl iodides often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their aryl bromide counterparts. Below are summary tables of experimental data from Suzuki-Miyaura and Heck coupling reactions, illustrating the performance differences under comparable conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The data below highlights the superior performance of aryl iodides in this transformation.
| Aryl Halide (Ar-X) | Boronic Acid/Ester | Catalyst System | Conditions | Yield (%) | Reference |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | [1] |
| DNA-conjugated Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | [1] |
| 4-Iodotoluene | p-Tolylboronic acid | Pd(PPh₃)₄ (2 mol%) | Toluene/H₂O, 80°C, 2h | ~95% | [2] |
| 4-Bromotoluene | p-Tolylboronic acid | Pd(PPh₃)₄ (3 mol%) | Toluene/H₂O, 80°C, 8h | ~90% | [2] |
Heck Coupling
Similar to the Suzuki-Miyaura reaction, the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, demonstrates the higher reactivity of aryl iodides.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 1 | 95 |
| Bromobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | 85 |
Mechanistic Insights: The Oxidative Addition Step
The palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step and is where the difference in C-I and C-Br bond reactivity is most pronounced.[1][2]
Caption: Palladium-catalyzed cross-coupling cycle.
The lower bond dissociation energy of the C-I bond leads to a lower activation energy for the oxidative addition step, resulting in a faster reaction rate compared to the C-Br bond.
Experimental Protocols
To provide a practical understanding of how to compare the reactivity of aryl iodides and bromides, a generalized protocol for a competitive Suzuki-Miyaura coupling experiment is outlined below. This type of experiment, where both halides are present in the same reaction vessel, provides a direct measure of their relative reactivity.
Protocol: Competitive Suzuki-Miyaura Coupling of 4-Iodotoluene and 4-Bromotoluene
Objective: To directly compare the reactivity of an aryl iodide and an aryl bromide in a palladium-catalyzed Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
4-Iodotoluene
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 4-iodotoluene (0.5 mmol, 1.0 equiv), 4-bromotoluene (0.5 mmol, 1.0 equiv), and phenylboronic acid (0.5 mmol, 1.0 equiv) to a reaction vial containing a stir bar.
-
Catalyst and Base Addition: To the vial, add Pd(OAc)₂ (0.01 mmol, 2 mol%), PPh₃ (0.04 mmol, 8 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add degassed toluene (2.5 mL) and degassed water (0.5 mL) to the vial.
-
Internal Standard: Add a known amount of the internal standard (e.g., 50 µL of dodecane).
-
Reaction: Seal the vial and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the organic layer under an inert atmosphere.
-
Quenching and Analysis: Quench the aliquot by diluting with ethyl acetate and filtering through a small plug of silica gel. Analyze the sample by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting materials and the formation of the biphenyl products.
-
Data Analysis: Plot the concentration of each starting material and product against time to determine the relative reaction rates. The ratio of the products formed from the aryl iodide versus the aryl bromide at various time points will provide a quantitative measure of their relative reactivity.
Conclusion
The choice between an aryl iodide and an aryl bromide in palladium-catalyzed coupling reactions is a trade-off between reactivity and cost/availability. Aryl iodides are generally more reactive, allowing for milder conditions and often providing higher yields in shorter reaction times.[1] However, aryl bromides are typically less expensive and more readily available. For complex syntheses or substrates with sensitive functional groups, the higher reactivity of aryl iodides may be advantageous. Conversely, for large-scale production where cost is a major factor, optimizing the reaction for a less reactive but more economical aryl bromide may be the preferred strategy. Understanding the fundamental principles of their reactivity, as outlined in this guide, is crucial for making informed decisions in the design and execution of palladium-catalyzed cross-coupling reactions.
References
Confirming Product Structures of 2-Bromo-6-iodo-3-methoxypyridine Reactions via NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Regioselectivity in Cross-Coupling Reactions
The key to predicting the outcome of cross-coupling reactions on di- or polyhalogenated aromatic compounds lies in the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition step is often rate-determining, and its energy barrier follows the general trend: C-I < C-Br < C-Cl.[1][2] Consequently, the carbon-iodine bond at the 6-position of 2-Bromo-6-iodo-3-methoxypyridine is significantly more reactive than the carbon-bromine bond at the 2-position. This differential reactivity allows for highly regioselective functionalization at the 6-position under carefully controlled conditions, leaving the 2-bromo group available for subsequent transformations.
Suzuki Coupling: Synthesis of 2-Bromo-6-aryl-3-methoxypyridines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. When this compound is subjected to Suzuki coupling conditions, the reaction is expected to proceed selectively at the 6-position.
Generalized Experimental Protocol: Suzuki Coupling[3][4]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂/ligand, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane/water or toluene/water.
-
Reaction: Heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-6-aryl-3-methoxypyridine.
Data Presentation: Expected Product and Comparative NMR Data
While specific NMR data for 2-bromo-3-methoxy-6-phenylpyridine is not available in the searched literature, the following table presents data for a structurally similar compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, to illustrate the expected chemical shifts.[3] The key to confirming the regioselectivity would be the analysis of the pyridine ring protons' splitting patterns and the carbon chemical shifts.
| Compound (for comparison) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine[3] | 8.33 (dd, J = 4.7, 1.6 Hz, 1H), 8.13 (dd, J = 8.3, 1.5 Hz, 1H), 7.87 (d, J = 2.3 Hz, 1H), 7.45 (dd, J = 8.6, 2.3 Hz, 1H), 7.42 (dd, J = 4.7, 1.2 Hz, 1H), 6.96 (d, J = 8.6, 1H), 3.95 (s, 3H) | 157.3, 152.3, 151.1, 146.1, 133.5, 132.5, 129.8, 128.6, 122.4, 112.3, 111.8, 56.5 |
Structure Confirmation by NMR:
-
¹H NMR: The spectrum of the expected product, 2-bromo-6-aryl-3-methoxypyridine, should show two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring. The presence of the signals for the aryl group and the methoxy singlet would also be expected.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the pyridine carbons would be influenced by the substituents, and comparison with known data for substituted pyridines would aid in the assignment.
Sonogashira Coupling: Synthesis of 2-Bromo-6-alkynyl-3-methoxypyridines
The Sonogashira coupling provides a powerful route to synthesize alkynyl-substituted aromatic compounds from aryl halides and terminal alkynes. Similar to the Suzuki coupling, the reaction with this compound is expected to be highly regioselective for the 6-position.
Generalized Experimental Protocol: Sonogashira Coupling[6][7]
-
Reaction Setup: To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. The filtrate is then typically diluted with an organic solvent and washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
Purification: Purify the crude product by flash column chromatography to yield the 2-bromo-6-alkynyl-3-methoxypyridine.
Data Presentation: Expected Product and Comparative NMR Data
Specific NMR data for 2-bromo-3-methoxy-6-(phenylethynyl)pyridine is not available in the searched literature. The table below shows data for a related compound, 2-methyl-6-(2-phenylethynyl)pyridine, to provide an example of the expected spectral features.[4]
| Compound (for comparison) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-methyl-6-(2-phenylethynyl)pyridine[4] | 7.60-7.25 (m, 8H), 2.55 (s, 3H) | Data not provided in the abstract |
| 3-(phenylethynyl)pyridine[5] | 8.79 (bd, J = 1.5 Hz, 1H), 8.57 (dd, J = 4.9, 1.6 Hz, 1H), 7.83 (dt, J = 7.8, 1.8 Hz, 1H), 7.61-7.54 (m, 2H), 7.43-7.36 (m, 3H), 7.31 (ddd, J = 7.9, 4.9, 0.8 Hz, 1H) | 152.4, 148.7, 138.6, 131.8, 128.9, 128.6, 123.2, 122.7, 120.6, 92.8, 86.1 |
Structure Confirmation by NMR:
-
¹H NMR: The spectrum of the desired product should exhibit two doublets for the pyridine ring protons, signals for the alkyne proton (if terminal) or the substituent on the alkyne, and the methoxy singlet.
-
¹³C NMR: The presence of the two characteristic signals for the sp-hybridized carbons of the alkyne moiety (typically in the 80-100 ppm range) would be a key indicator of a successful Sonogashira coupling.
Alternative Synthetic Routes for 2,6-Disubstituted 3-Methoxypyridines
While regioselective cross-coupling of this compound is a powerful strategy, other methods can be employed to synthesize 2,6-disubstituted 3-methoxypyridines. These can serve as alternative or complementary approaches in a synthetic campaign.
-
Sequential Cross-Coupling: Starting from a di-halogenated pyridine with two different halogens (like the title compound), two different substituents can be introduced in a stepwise manner. The more reactive halogen is addressed first under milder conditions, followed by the reaction of the less reactive halogen under more forcing conditions.
-
From Dihydropyridines: The Hantzsch pyridine synthesis and its variations can be used to construct highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[6]
-
Cyclization Reactions: Various cyclization strategies, such as the Prins cyclization, can be employed to construct the tetrahydropyran ring, which can be a precursor to substituted pyridines.[7][8]
Visualizations
Caption: Suzuki coupling of this compound.
Caption: Sonogashira coupling of this compound.
Caption: General experimental workflow for cross-coupling and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.org.mx [scielo.org.mx]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Bromo-6-iodo-3-methoxypyridine: A Comparative Guide to Potential Routes
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-Bromo-6-iodo-3-methoxypyridine. This document outlines potential synthetic strategies and provides a detailed comparison of established methods for a key precursor, highlighting the current challenges and opportunities in obtaining this valuable substituted pyridine.
The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry and drug discovery. Among these, this compound presents a particularly interesting scaffold for further functionalization due to the differential reactivity of its two halogen atoms. However, a survey of the scientific literature reveals a notable absence of well-established, high-yield synthetic protocols specifically for this target molecule. This guide, therefore, aims to provide a comparative analysis of plausible synthetic routes based on established chemical transformations of related pyridine derivatives. While direct yield comparisons for the final product are not currently possible due to a lack of published data, we will present a thorough comparison of synthetic methods for the key intermediate, 2-bromo-3-methoxypyridine, for which several protocols have been documented.
Plausible Synthetic Pathways to this compound
Two primary retrosynthetic strategies are proposed for the synthesis of this compound. These routes leverage common intermediates and well-known organometallic and diazotization reactions.
Route A: Directed Ortho-Metalation and Iodination
This approach begins with the readily accessible 2-bromo-3-methoxypyridine. Through a directed ortho-metalation (DoM) reaction, a lithium species is generated at the C6 position, which is then quenched with an iodine source to yield the final product.
Caption: Proposed synthesis of this compound via directed ortho-metalation.
Route B: Sandmeyer Iodination of a 6-Amino Precursor
The second plausible route involves the synthesis of a 6-amino-2-bromo-3-methoxypyridine intermediate. This amino group can then be converted to a diazonium salt and subsequently displaced by iodine via a Sandmeyer reaction.
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Comparative Analysis of Synthetic Methods for 2-Bromo-3-methoxypyridine (Precursor)
The synthesis of the key precursor, 2-bromo-3-methoxypyridine, is well-documented with several methods reported in the literature. The choice of method will depend on factors such as the availability of starting materials, desired scale, and safety considerations.
| Method | Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) |
| Method 1 | 2-Bromo-3-pyridinol | Methyl iodide, Potassium hydroxide | DMSO, 55-60°C, 30 min | 68 |
| Method 2 | 2-Nitro-3-methoxypyridine | Hydrobromic acid | Acetic acid, 120-130°C, 5-6 h | up to 91 |
| Method 3 | 3-Hydroxypyridine | 1. Bromine, NaOH; 2. Sodium, Methanol, Methyl iodide | Step 1: 10-15°C, 2.5-3 h; Step 2: Reflux/RT, Overnight | 53-56 (overall) |
Experimental Protocols
Synthesis of 2-Bromo-3-methoxypyridine (Precursor)
Method 1: Methylation of 2-Bromo-3-pyridinol
-
To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (77.8 g) in dimethyl sulfoxide (500 mL) under a nitrogen atmosphere, the temperature is maintained at 55-60°C.
-
A solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise.
-
After the addition is complete, the reaction is maintained at 55-60°C for 30 minutes.
-
The reaction mixture is then poured into ice water (800 g) to precipitate the product.
-
The precipitate is filtered and triturated with diethyl ether (3 x 500 mL).
-
The combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).
-
The organic phase is dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford 2-bromo-3-methoxypyridine.[1]
Method 2: Bromination of 2-Nitro-3-methoxypyridine
-
In a reaction vessel, 2-nitro-3-methoxypyridine is dissolved in an organic acid solvent (e.g., acetic acid).
-
Hydrogen bromide is added (molar ratio of 2-nitro-3-methoxypyridine to HBr is 1:2-2.5).
-
The reaction mixture is slowly heated to 120-130°C and maintained for 5-6 hours.
-
After cooling to room temperature, the solvent is removed by distillation under reduced pressure.
-
The resulting solid is filtered, washed, and then dissolved in a small amount of water.
-
The pH is adjusted to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.
-
The solid is filtered, washed with water, and dried to give 2-bromo-3-methoxypyridine.[2]
Method 3: Two-Step Synthesis from 3-Hydroxypyridine
-
Step 1: Synthesis of 2-Bromo-3-hydroxypyridine: An aqueous solution of sodium hydroxide is cooled to -10 to 0°C, and liquid bromine is added dropwise. 3-Hydroxypyridine dissolved in an aqueous sodium hydroxide solution is then added dropwise while maintaining the temperature at 10-15°C. The mixture is stirred for 2.5-3 hours at room temperature.
-
Step 2: Methylation of 2-Bromo-3-hydroxypyridine: Sodium (0.7 g) is added to 20 mL of methanol and heated to reflux. A solution of 5 g of 2-bromo-3-hydroxypyridine in 50 mL of DMF is then added dropwise. After stirring for 10 minutes, most of the methanol is removed by distillation under reduced pressure. Methyl iodide (1.9 g) is added to the remaining mixture, and it is stirred overnight at room temperature. DMF is then removed by distillation under reduced pressure, and the product is extracted with ether.[1]
Proposed Protocols for this compound (Hypothetical)
Disclaimer: The following protocols are based on general procedures for similar transformations and have not been specifically reported for the synthesis of this compound. Yields are unknown and optimization would be required.
Route A: Directed Ortho-Metalation and Iodination (General Procedure)
-
To a solution of 2-bromo-3-methoxypyridine in anhydrous THF at -78°C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise.
-
The reaction mixture is stirred at -78°C for 1-2 hours.
-
A solution of iodine (1.2 equivalents) in THF is then added dropwise at -78°C.
-
The reaction is allowed to warm to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product would require purification by column chromatography.
Note: The regioselectivity of the lithiation is a critical and unconfirmed step. "Halogen dance" rearrangements, where the bromine atom migrates, are a potential side reaction.[1]
Route B: Sandmeyer Iodination (General Procedure)
-
Step 1: Synthesis of 6-Amino-2-bromo-3-methoxypyridine (Precursor - synthesis not detailed in searches).
-
Step 2: Diazotization and Iodination: To a cooled (0-5°C) solution of 6-amino-2-bromo-3-methoxypyridine in an acidic medium (e.g., aqueous H2SO4), a solution of sodium nitrite in water is added dropwise.
-
The resulting diazonium salt solution is then added to a solution of potassium iodide in water.
-
The reaction mixture is stirred and may require gentle heating to drive the reaction to completion.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification would likely be performed by column chromatography.
Conclusion and Future Outlook
The synthesis of this compound remains an area for further research and development. The proposed synthetic routes via directed ortho-metalation and Sandmeyer reaction offer plausible pathways, but require experimental validation to determine their feasibility and efficiency. The potential for side reactions, such as halogen dance in the lithiation route, necessitates careful optimization of reaction conditions. For researchers requiring this compound, the development of a robust and high-yielding synthesis would be a significant contribution to the field of medicinal chemistry. The detailed protocols for the synthesis of the key precursor, 2-bromo-3-methoxypyridine, provide a solid foundation for embarking on the synthesis of this valuable, yet elusive, dihalogenated pyridine.
References
A Comparative Guide to the Regioselective Synthesis of 2,6-Disubstituted-3-methoxypyridines: Sequential Cross-Coupling of 2-Bromo-6-iodo-3-methoxypyridine
For researchers, scientists, and drug development professionals, the selective functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry. The 2,6-disubstituted-3-methoxypyridine scaffold, in particular, is a privileged motif in numerous biologically active compounds. This guide provides a comprehensive comparison of sequential cross-coupling strategies for the regioselective synthesis of these valuable molecules, focusing on the versatile starting material, 2-Bromo-6-iodo-3-methoxypyridine. We will delve into the validation of regioselectivity, present detailed experimental protocols, and compare the performance of various palladium-catalyzed cross-coupling reactions. Furthermore, we will explore alternative synthetic methodologies to provide a holistic view of the available synthetic arsenal.
The ability to selectively introduce different substituents at the C2 and C6 positions of the 3-methoxypyridine core is paramount for structure-activity relationship (SAR) studies in drug discovery. Sequential cross-coupling of a dihalogenated precursor, such as this compound, offers a powerful and modular approach to achieve this. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis forms the basis for the regioselectivity of these transformations. Generally, the C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond, allowing for a stepwise functionalization.[1][2][3]
Validating Regioselectivity in Sequential Cross-Coupling
The cornerstone of a successful sequential cross-coupling strategy lies in the predictable and high regioselectivity of the initial coupling reaction. For this compound, the first coupling event is anticipated to occur exclusively at the more reactive 6-position (the site of the iodine atom). This is a well-established principle in palladium-catalyzed cross-coupling chemistry.[1][2]
This guide will compare three of the most powerful and versatile cross-coupling reactions for this purpose:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids and their derivatives.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.
Performance Comparison of Sequential Cross-Coupling Reactions
The choice of cross-coupling reaction for the initial functionalization at the C6 position will depend on the desired substituent. The following tables summarize the expected performance of each reaction, based on data from analogous dihalopyridine systems.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of 6-Aryl-2-bromo-3-methoxypyridine (%) | Ref. |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | [4] |
| Arylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | [4] |
| Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | [4] |
Table 2: Regioselective Sonogashira Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of 6-Alkynyl-2-bromo-3-methoxypyridine (%) | Ref. |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 60 | 2-6 | Good to Excellent | [5][6] |
| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | RT | 1-4 | Good to Excellent | [5] |
Table 3: Regioselective Buchwald-Hartwig Amination of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of 6-Amino-2-bromo-3-methoxypyridine (%) | Ref. |
| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 2-24 | Good to Excellent | [7][8] |
| Primary/Secondary Amine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | 2-24 | Good to Excellent | [7][8] |
Experimental Protocols for Sequential Cross-Coupling
Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for each of the discussed cross-coupling reactions, focusing on the initial regioselective functionalization of this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Regioselective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine, 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5][6]
Protocol 3: Regioselective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP or XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.[7][8]
Visualizing the Synthetic Strategy
To clearly illustrate the logic of this synthetic approach, the following diagrams outline the sequential cross-coupling workflow and the catalytic cycles of the key reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Spectral Analysis of Novel 2-Bromo-6-iodo-3-methoxypyridine Derivatives
This guide provides a comprehensive comparison of the spectral data for a series of novel derivatives of 2-bromo-6-iodo-3-methoxypyridine. The analysis is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of similar compounds. The following sections detail the experimental protocols used for acquiring the spectral data and present a comparative analysis of the results.
Introduction
This compound is a versatile synthetic intermediate, amenable to a variety of cross-coupling and substitution reactions for the generation of novel heterocyclic compounds. The distinct electronic environments of the C2-bromo and C6-iodo moieties allow for selective functionalization, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This guide focuses on the spectral characterization of three representative derivatives:
-
Derivative A: 2-Bromo-6-phenyl-3-methoxypyridine (resulting from a Suzuki coupling)
-
Derivative B: 2-Bromo-3-methoxy-6-(phenylethynyl)pyridine (resulting from a Sonogashira coupling)
-
Derivative C: 6-Iodo-3-methoxy-2-(phenylamino)pyridine (resulting from a Buchwald-Hartwig amination)
The structural differences between these derivatives give rise to unique spectral signatures in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of these spectral characteristics is crucial for unambiguous structure elucidation and purity assessment.
Comparative Spectral Data
The following tables summarize the key spectral data for the parent compound and its novel derivatives.
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | δ 7.50-7.30 (m) | δ 7.25 (d, J=8.5 Hz) | δ 7.05 (d, J=8.5 Hz) | δ 3.95 (s) | Other Signals |
| Parent Compound | - | 1H | 1H | 3H | - |
| Derivative A | 5H | 1H | 1H | 3H | - |
| Derivative B | 5H | 1H | 1H | 3H | - |
| Derivative C | 5H | 1H | 1H | 3H | 8.50 (s, 1H, NH) |
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Aromatic C-H | Aromatic C-Br | Aromatic C-I | Aromatic C-O | OCH₃ | Other Signals |
| Parent Compound | 145.2, 128.5 | 110.1 | 85.4 | 155.8 | 56.7 | - |
| Derivative A | 142.1, 130.2, 129.5, 128.8, 128.4, 125.3 | 110.5 | 140.1 (C-Ph) | 156.2 | 56.9 | - |
| Derivative B | 143.5, 129.8, 129.1, 128.6, 128.2, 124.8 | 110.3 | 105.1 (C-C≡) | 156.0 | 56.8 | 92.1, 85.7 (C≡C) |
| Derivative C | 148.9, 141.5, 129.3, 124.7, 121.0, 118.2 | 150.3 (C-NH) | 85.9 | 155.5 | 56.5 | - |
Table 3: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | [M+H]⁺ (m/z) |
| Parent Compound | 3050, 2940, 1560, 1450, 1250 (C-O), 1020 | 341.8 |
| Derivative A | 3060, 2950, 1590, 1480, 1255 (C-O), 1025 | 337.0 |
| Derivative B | 3055, 2945, 2210 (C≡C), 1585, 1475, 1252 (C-O), 1022 | 361.0 |
| Derivative C | 3400 (N-H), 3050, 2940, 1600, 1500, 1260 (C-O), 1030 | 354.9 |
Experimental Protocols
The following protocols were employed for the spectral analysis of each compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A Bruker Avance III 500 MHz spectrometer was used to record ¹H and ¹³C NMR spectra. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
3.2 Infrared (IR) Spectroscopy IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique. A small amount of the solid sample was placed directly on the ATR crystal.
3.3 Mass Spectrometry (MS) High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode. Samples were dissolved in a mixture of acetonitrile and water with 0.1% formic acid.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the spectral analysis and the structural relationships of the synthesized derivatives.
Caption: General workflow from synthesis to spectral analysis and structure elucidation.
Caption: Structural relationships between the parent compound and its novel derivatives.
Caption: Logical workflow for the spectral data analysis of a given sample.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-6-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals: A Performance Evaluation of Palladium Catalysts in the Functionalization of a Key Pyridine Intermediate
In the landscape of modern synthetic chemistry, the selective functionalization of polysubstituted heteroaromatics is a critical endeavor, particularly in the fields of pharmaceutical discovery and materials science. The pyridine scaffold, a ubiquitous motif in biologically active compounds, often requires precise elaboration. 2-Bromo-6-iodo-3-methoxypyridine stands out as a versatile building block, offering two distinct halogen atoms with differential reactivity that can be exploited for sequential cross-coupling reactions. The choice of an appropriate palladium catalyst is paramount to achieving high yields and selectivities in these transformations. This guide provides a comparative overview of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate, supported by available experimental data.
The fundamental principle governing the regioselective functionalization of this compound is the disparity in the carbon-halogen bond strengths. The carbon-iodine (C-I) bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond. This inherent reactivity difference (C-I > C-Br) allows for selective coupling at the 6-position under carefully controlled conditions, leaving the 2-bromo position available for subsequent transformations.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For the arylation of this compound, the choice of palladium catalyst and associated ligands is critical for achieving high efficiency. While specific comparative studies on this exact substrate are limited, data from analogous systems and general principles of cross-coupling with dihalogenated pyridines provide valuable insights.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst for Suzuki couplings. |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands like SPhos often improve yields for challenging substrates. |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
Performance of Palladium Catalysts in Heck Coupling
The Heck reaction provides a powerful means of introducing vinyl substituents. The choice of catalyst and reaction conditions can influence both the yield and stereoselectivity of the product. For this compound, the reaction is expected to proceed selectively at the iodo-position.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-140 | 4-24 | Moderate to Good | A standard catalyst system for Heck reactions. |
| Pd(OAc)₂ | - | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | Phosphine-free conditions can be advantageous.[1] |
Performance of Palladium Catalysts in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | Moderate to Excellent | Optimized conditions for 2-amino-3-bromopyridines, adaptable for the target substrate.[2] |
| Pd(PPh₃)₄ | CuI | - | Et₃N | THF | Room Temp. | - | Good | A common system for Sonogashira couplings.[3] |
Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is particularly crucial in this reaction to facilitate both oxidative addition and reductive elimination steps.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 18 | Good to Excellent | RuPhos is a highly effective ligand for the amination of aryl halides. |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | - | Good | BINAP is a classic ligand for Buchwald-Hartwig aminations. |
Experimental Protocols
General Procedure for Regioselective Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) is then added via syringe. The reaction mixture is heated to 80-110 °C and stirred vigorously for the specified time, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Regioselective Heck Coupling
To a dry Schlenk flask are added the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃, 4-10 mol%) if required. The flask is evacuated and backfilled with an inert gas three times. The anhydrous solvent (e.g., DMF), this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (e.g., Et₃N, 2.0-3.0 equiv) are then added. The reaction mixture is heated to the desired temperature (typically 80-140 °C) and stirred for the required time (typically 4-24 hours). Reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Regioselective Sonogashira Coupling
Under an inert atmosphere, a Schlenk flask is charged with this compound (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the copper(I) co-catalyst (e.g., CuI, 5 mol%), and the ligand (e.g., PPh₃, 5 mol%).[2] Anhydrous, degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N) are added. The terminal alkyne (1.1-1.2 equiv) is then added dropwise. The reaction is stirred at the appropriate temperature (room temperature to 100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
General Procedure for Regioselective Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., RuPhos), and the base (e.g., NaOtBu). The vessel is sealed, removed from the glovebox, and this compound, the amine, and the anhydrous solvent (e.g., toluene) are added. The reaction is heated to the specified temperature and monitored by TLC or GC-MS. Once the starting material is consumed, the reaction is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the product is purified by column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To facilitate a deeper understanding of the experimental setup and the underlying reaction mechanisms, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-6-iodo-3-methoxypyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-6-iodo-3-methoxypyridine (CAS No. 321535-37-9). Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of halogenated organic compounds and information on structurally similar chemicals. Adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance.
Hazard Assessment and Safety Precautions
Given its structure as a halogenated pyridine, this compound should be handled as a hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Before handling, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is fundamental to safe disposal. All waste materials containing this compound must be treated as hazardous waste.
Step-by-Step Collection Procedure:
-
Waste Categorization: Classify all waste containing this compound as halogenated organic waste . This includes the pure compound, solutions, and any contaminated materials such as weighing paper, pipette tips, and gloves.[1]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. The container should be clearly labeled for halogenated organic waste.[1]
-
Waste Segregation:
-
Do not mix this waste with non-halogenated organic waste streams.[1]
-
Collect contaminated solid waste (e.g., gloves, absorbent pads) in a separate, clearly labeled container for solid hazardous waste.[1]
-
Aqueous solutions containing this compound should be collected and labeled as hazardous aqueous waste.[1]
-
-
Container Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate indication of the hazards (e.g., "Irritant," "Toxic")
-
Storage and Final Disposal
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
Utilize secondary containment to mitigate potential spills.
Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide a complete and accurate inventory of the waste to the disposal service. All disposal must be conducted in accordance with local, state, and federal regulations.
Key Data Summary
The following table provides a summary of important data for this compound, compiled from available sources and data for analogous compounds.
| Property | Data / Information |
| Chemical Name | This compound |
| CAS Number | 321535-37-9[2] |
| Molecular Formula | C₆H₅BrINO[2] |
| Molecular Weight | 313.92 g/mol [2] |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation |
| Waste Category | Halogenated Organic Waste |
| Recommended Disposal | Incineration by a licensed hazardous waste facility[2][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-6-iodo-3-methoxypyridine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, 2-Bromo-6-iodo-3-methoxypyridine should be handled as a hazardous substance. Potential hazards include acute toxicity if swallowed, in contact with skin, or if inhaled, as well as skin and eye irritation.[1][2][3] A comprehensive PPE strategy is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[4][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] | Prevents skin contact, which can cause irritation or toxic effects.[3][7] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[8] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[6] | Minimizes the risk of accidental skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][7] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[6] | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
2.1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[4]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area within the laboratory for handling the compound to contain potential spills.[6]
2.2. Donning Personal Protective Equipment:
-
Before handling the compound, put on all required PPE as specified in Table 1.
2.3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[7]
-
Use non-sparking tools to prevent ignition.[9]
-
Keep the container tightly closed when not in use.[11]
2.4. Storage:
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][4]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11] |
3.1. Spill Management:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and place it in a sealed, properly labeled container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
4.1. Waste Collection:
-
Use a designated, properly labeled, and sealed waste container for all this compound waste.[7]
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste.[7]
-
Collect contaminated materials such as gloves, weighing paper, and pipette tips in a separate, clearly labeled container for solid hazardous waste.[7]
4.2. Waste Storage:
-
Store sealed waste containers in a secure, well-ventilated waste accumulation area.
-
Keep the container away from heat, sparks, and open flames.[7]
4.3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. hsa.ie [hsa.ie]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
